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Core Science & Biosynthesis

Foundational

Molecular Architecture, Thermodynamic Stability, and Synthesis of 4-Ethyl-6-propyl-1,3,5-triazin-2-amine: A Technical Guide

Executive Summary In the landscape of modern medicinal chemistry and agrochemical development, the 1,3,5-triazine scaffold represents a highly privileged, electron-deficient heteroaromatic system. Specifically, 4-ethyl-6...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern medicinal chemistry and agrochemical development, the 1,3,5-triazine scaffold represents a highly privileged, electron-deficient heteroaromatic system. Specifically, 4-ethyl-6-propyl-1,3,5-triazin-2-amine (CAS: 1409832-99-0) serves as a critical asymmetric intermediate. The unique combination of an ethyl and a propyl group at the 4- and 6-positions, respectively, breaks molecular symmetry, offering precise control over steric hindrance and lipophilicity (LogP) when designing ligands for deep hydrophobic binding pockets, such as those found in monoamine oxidase (MAO) enzymes[1] or targeted colorectal cancer pathways[2].

As a Senior Application Scientist, I have structured this whitepaper to move beyond basic descriptive chemistry. Here, we will dissect the fundamental thermodynamic principles governing this molecule—specifically its tautomeric behavior and thermal stability—and detail a self-validating, causality-driven synthetic protocol for its preparation.

Molecular Architecture & Conformational Dynamics

The core of 4-ethyl-6-propyl-1,3,5-triazin-2-amine is a planar, six-membered highly symmetric aromatic ring (prior to substitution) composed of alternating carbon and nitrogen atoms. Because nitrogen is significantly more electronegative than carbon, the triazine core is heavily electron-deficient. This intrinsic property dictates its reactivity: it is highly susceptible to nucleophilic aromatic substitution ( SN​Ar ) but entirely resistant to electrophilic attack.

Amino-Imino Tautomerism

A defining thermodynamic feature of 2-amino-1,3,5-triazines is their tautomeric equilibrium. The compound can theoretically exist in either an amino or imino state. However, Density Functional Theory (DFT) calculations and dynamic NMR spectroscopy demonstrate that the symmetric amino conformer is overwhelmingly favored[3].

The transition state for the proton exchange proceeds through a highly strained four-membered ring. Without solvent assistance, the activation energy barrier for this transition state is approximately 50 kcal/mol[3]. Consequently, the imino conformer is thermodynamically less stable by roughly 20 kcal/mol, ensuring that under physiological conditions, the molecule acts reliably as a hydrogen-bond donor (via −NH2​ ) and acceptor (via ring nitrogens)[3].

Tautomerism A Amino Conformer (Thermodynamically Stable) ΔG = 0 kcal/mol TS Four-Membered Transition State ΔG ≈ +50 kcal/mol A->TS Proton Transfer TS->A I Imino Conformer (Less Stable) ΔG ≈ +20 kcal/mol TS->I Ring Rearrangement I->TS

Caption: Thermodynamic energy landscape of the amino-imino tautomerization in 1,3,5-triazin-2-amines.

Thermodynamic Stability & Energetics

Triazine derivatives are renowned for their exceptional thermal stability, a property inherited from the robust resonance energy of the C3​N3​ core. Thermogravimetric analysis (TGA) of related amino-triazine crystals indicates that the basic scaffold remains thermally stable up to temperatures exceeding 330 °C before continuous decomposition occurs[4].

The asymmetric alkylation (ethyl vs. propyl) introduces a slight increase in conformational entropy compared to symmetric dialkyl variants (e.g., 4,6-diethyl or 4,6-dipropyl). This asymmetry disrupts crystal lattice packing slightly, which typically lowers the melting point relative to symmetric analogs, thereby increasing solubility in organic solvents—a highly desirable trait for downstream synthetic processing.

Table 1: Physicochemical and Thermodynamic Parameters
ParameterValueCausality / Scientific Significance
Molecular Formula C8​H14​N4​ Asymmetric dialkyl substitution provides tunable steric bulk.
Molecular Weight 166.22 g/mol Low MW ensures high Ligand Efficiency (LE) in drug design.
Topological Polar Surface Area 64.7 ŲOptimal for membrane permeability and oral bioavailability[5].
Predicted LogP ~1.8 - 2.1The ethyl/propyl combination yields ideal lipophilicity for CNS penetration.
H-Bond Donors / Acceptors 1 / 4Facilitates strong, directional interactions with kinase hinge regions[5].
Tautomeric ΔG (Amino vs Imino) ~20 kcal/molEnsures the compound exists exclusively in the active amino form[3].

Self-Validating Synthetic Methodology

To synthesize 4-ethyl-6-propyl-1,3,5-triazin-2-amine with high purity (>98%), we must avoid the statistical mixtures generated by simultaneous double-Grignard additions to cyanuric chloride. Instead, we employ a Sequential Palladium-Catalyzed Negishi Cross-Coupling strategy starting from commercially available 2-amino-4,6-dichloro-1,3,5-triazine.

Mechanistic Causality:
  • First Alkylation (Ethyl): The starting material is highly electron-deficient. The first oxidative addition of Pd(0) into the C-Cl bond is rapid. We use a mild catalyst ( Pd(PPh3​)4​ ) at room temperature to ensure strict mono-substitution.

  • Second Alkylation (Propyl): Once the ethyl group is installed, it donates electron density into the triazine ring via hyperconjugation, significantly reducing the electrophilicity of the remaining C-Cl bond. To overcome this thermodynamic barrier, we must use a more electron-rich, bidentate catalyst ( Pd(dppf)Cl2​ ) and elevate the temperature to 65 °C.

Synthesis Start 2-Amino-4,6-dichloro-1,3,5-triazine (Starting Material) Step1 Step 1: 1st Negishi Coupling EtZnBr, Pd(PPh3)4, THF, 25°C Strict Monosubstitution Start->Step1 Chemoselective addition IPC In-Process Control (IPC) LC-MS: Confirm m/z for Mono-chloro Intermediate Step1->IPC Aliquot sampling Step2 Step 2: 2nd Negishi Coupling PrZnBr, Pd(dppf)Cl2, THF, 65°C Overcoming Steric Hindrance IPC->Step2 Proceed if >95% conversion Purification Step 3: Purification Silica Gel Chromatography (Hexane:EtOAc) Step2->Purification Quench & Extract Product 4-Ethyl-6-propyl-1,3,5-triazin-2-amine Pure Product Purification->Product Fractionation

Caption: Step-by-step synthetic workflow for the preparation of 4-ethyl-6-propyl-1,3,5-triazin-2-amine.

Step-by-Step Protocol

Step 1: Mono-alkylation (Ethyl group installation)

  • Charge a flame-dried Schlenk flask with 2-amino-4,6-dichloro-1,3,5-triazine (1.0 eq) and Pd(PPh3​)4​ (0.05 eq) under an argon atmosphere.

  • Dissolve in anhydrous THF (0.2 M) and cool to 0 °C.

  • Dropwise add Ethylzinc bromide ( EtZnBr , 0.5 M in THF, 1.05 eq).

  • Warm to 25 °C and stir for 4 hours.

  • Self-Validation (IPC): Withdraw a 50 µL aliquot, quench with NH4​Cl(aq)​ , and analyze via LC-MS. The reaction is complete when the starting material peak disappears and the mono-chloro intermediate ( m/z ~159) constitutes >95% of the total ion chromatogram.

Step 2: Second alkylation (Propyl group installation)

  • To the same reaction vessel, add Pd(dppf)Cl2​ (0.05 eq).

  • Dropwise add Propylzinc bromide ( PrZnBr , 0.5 M in THF, 1.2 eq).

  • Heat the mixture to 65 °C (reflux) for 12 hours. The elevated temperature is causally required to overcome the reduced electrophilicity of the mono-chloro intermediate.

  • Self-Validation (IPC): Confirm the disappearance of the intermediate via TLC (Hexane:EtOAc 7:3, visualization under UV 254 nm).

Step 3: Work-up and Purification

  • Quench the reaction carefully with saturated aqueous NH4​Cl at 0 °C.

  • Extract the aqueous layer with Ethyl Acetate ( 3×20 mL). Wash combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

  • Purify the crude residue via flash column chromatography (Silica gel, gradient elution from 9:1 to 7:3 Hexane:EtOAc) to yield the pure 4-ethyl-6-propyl-1,3,5-triazin-2-amine as a crystalline powder.

Applications in Drug Development

The asymmetric 4-ethyl-6-propyl-1,3,5-triazin-2-amine scaffold is highly prized in rational drug design. The amino group acts as a critical anchor, forming hydrogen bonds with the hinge region of kinases or the active site residues of enzymes. Recent studies have demonstrated that functionalized 1,3,5-triazine derivatives exhibit potent antiproliferative activity against colorectal cancer cell lines (e.g., SW480 and SW620)[2]. Furthermore, dialkyl and dimorpholino triazine amino acid derivatives have been extensively evaluated as potent monoamine oxidase (MAO) inhibitors, highlighting the scaffold's versatility in targeting central nervous system pathologies[1].

References

  • LookChem Database. "1,3,5-Triazin-2-amine - Chemical Properties and General Description." LookChem. Available at: [Link]

  • MDPI (International Journal of Molecular Sciences). "Structure and Conformational Mobility of OLED-Relevant 1,3,5-Triazine Derivatives." MDPI, 2023. Available at:[Link]

  • MDPI (Molecules). "Green and Efficient Synthetic Protocol for 1,3,5-Triazine Derivatives with Anticancer Potential Against Colorectal Cancer." MDPI, 2025. Available at:[Link]

  • National Institutes of Health (PMC). "Synthesis and Preliminary Biological Evaluation of 1,3,5-Triazine Amino Acid Derivatives to Study Their MAO Inhibitors." NIH/PubMed Central. Available at:[Link]

  • ResearchGate. "Growth and Characterization of 2, 4, 6 Triamino-1, 3, 5 Triazine – An Organic Single Crystal." ResearchGate. Available at:[Link]

Sources

Exploratory

A Technical Guide for the Preliminary Biological Activity Screening of 4-Ethyl-6-propyl-1,3,5-triazin-2-amine

Abstract This document provides a comprehensive technical framework for conducting the preliminary biological activity screening of the novel compound, 4-Ethyl-6-propyl-1,3,5-triazin-2-amine. The 1,3,5-triazine scaffold...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive technical framework for conducting the preliminary biological activity screening of the novel compound, 4-Ethyl-6-propyl-1,3,5-triazin-2-amine. The 1,3,5-triazine scaffold is a well-established "privileged structure" in medicinal chemistry, known to interact with a wide array of biological targets.[1][2][3][4][5] This guide proposes a tiered, logic-driven screening cascade designed to efficiently identify and characterize potential therapeutic activities of this specific derivative. We will detail protocols for initial broad-spectrum cytotoxicity screening against cancer cell lines, antimicrobial assays against representative pathogens, and suggest pathways for subsequent mechanistic deconvolution. The methodologies are grounded in established, validated assays to ensure scientific rigor and data integrity.

Introduction: The Rationale for Screening a Novel Triazine Derivative

The 1,3,5-triazine core is a six-membered heterocyclic ring containing three nitrogen atoms at positions 1, 3, and 5. This scaffold is prevalent in a multitude of pharmacologically active agents, demonstrating a wide range of biological activities including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][3][5][6][7] The versatility of the triazine ring allows for substitutions at the 2, 4, and 6 positions, enabling the fine-tuning of physicochemical properties and biological target specificity.

The subject of this guide, 4-Ethyl-6-propyl-1,3,5-triazin-2-amine, is a distinct analogue. The ethyl and propyl groups are expected to increase its lipophilicity, potentially enhancing membrane permeability and interaction with hydrophobic pockets in target proteins.[8] The primary amine at the C2 position provides a key hydrogen bond donor, which is often critical for target engagement.[9][10][11]

Given the established therapeutic potential of the triazine scaffold, a systematic preliminary screening of this novel derivative is a scientifically sound starting point for drug discovery.

Prerequisite: Physicochemical Characterization and Druglikeness Assessment

Before initiating biological screening, it is imperative to confirm the identity, purity, and fundamental physicochemical properties of the synthesized compound.

  • Identity and Purity: Confirmation using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC) is mandatory. A purity level of >95% is required for biological assays.

  • Solubility: Determine the solubility in aqueous buffers (e.g., PBS) and organic solvents (e.g., DMSO) to prepare accurate stock solutions for biological testing.

  • Druglikeness Assessment (In Silico): An early assessment using computational tools can predict the potential of a compound to be an orally active drug. A key guideline is Lipinski's Rule of Five, which states that an orally active drug generally has no more than one violation of the following criteria[9][10][11][12]:

    • No more than 5 hydrogen bond donors.

    • No more than 10 hydrogen bond acceptors.

    • A molecular mass less than 500 daltons.

    • A calculated octanol-water partition coefficient (log P) not exceeding 5.

Table 1: Predicted Physicochemical Properties of 4-Ethyl-6-propyl-1,3,5-triazin-2-amine
PropertyPredicted ValueLipinski's Rule of Five Compliance
Molecular FormulaC8H14N4
Molecular Weight166.22 g/mol Compliant (< 500)
Hydrogen Bond Donors1 (from -NH2)Compliant (≤ 5)
Hydrogen Bond Acceptors4 (3 ring N, 1 exocyclic N)Compliant (≤ 10)
Predicted LogP~1.5 - 2.5Compliant (≤ 5)
Overall Assessment Fully Compliant

Note: LogP value is an estimate based on similar structures and requires experimental confirmation.

Proposed Screening Cascade

A tiered approach is recommended to efficiently allocate resources and build a logical data package. The proposed cascade begins with broad, high-throughput assays and progresses to more specific, mechanism-of-action studies based on initial findings.

Screening_Cascade cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Mechanistic Deconvolution Anticancer Anticancer Cytotoxicity (MTT Assay) Topoisomerase_Assay Topoisomerase Inhibition Assay Anticancer->Topoisomerase_Assay  Hypothesis: DNA Damage Kinase_Panel Kinase Inhibitory Panel Anticancer->Kinase_Panel Hypothesis: Signal Blockade Antimicrobial Antimicrobial Activity (Broth Microdilution) Membrane_Permeability Bacterial Membrane Permeability Assay Antimicrobial->Membrane_Permeability Hypothesis: Membrane Disruption Compound 4-Ethyl-6-propyl-1,3,5-triazin-2-amine (Purity >95%) Compound->Anticancer If Cytotoxic Compound->Antimicrobial If Active Mechanism_Principle cluster_cancer Anticancer Mechanism Hypothesis cluster_antimicrobial Antimicrobial Mechanism Hypothesis Triazine_Cancer Triazine Compound Topoisomerase Topoisomerase II Triazine_Cancer->Topoisomerase Inhibits DNA DNA Supercoiling Topoisomerase->DNA Fails to Re-ligate DSB Double-Strand Breaks DNA->DSB Apoptosis_Cancer Apoptosis DSB->Apoptosis_Cancer Triazine_Antimicrobial Triazine Compound Gyrase Bacterial DNA Gyrase (Topoisomerase II) Triazine_Antimicrobial->Gyrase Inhibits Replication DNA Replication Gyrase->Replication Blocks Cell_Death Bacterial Cell Death Replication->Cell_Death Halts

Caption: Hypothesized mechanisms targeting topoisomerases.

If Anticancer Activity is Observed

Many cytotoxic agents, including some triazine derivatives, function by interfering with DNA replication and topology. [13]A primary hypothesis is the inhibition of topoisomerase enzymes. [14][15][16][17][18]

  • Suggested Assay: Topoisomerase II Inhibition Assay. These kits are commercially available and typically measure the enzyme's ability to relax supercoiled plasmid DNA. Inhibition is observed as a decrease in the relaxed form and persistence of the supercoiled form on an agarose gel. This can help determine if the compound acts as a "topoisomerase poison," a common mechanism for anticancer drugs. [14][18]

If Antimicrobial Activity is Observed

A well-established target for antibacterial agents is the bacterial type II topoisomerase family, which includes DNA gyrase and topoisomerase IV. [19][20][21][22][23]These enzymes are essential for bacterial DNA replication and are distinct from their human counterparts, offering a window for selective toxicity.

  • Suggested Assay: Bacterial DNA Gyrase Supercoiling Assay. Similar to the human topoisomerase assay, this would test the compound's ability to specifically inhibit the bacterial enzyme. A positive result would strongly suggest a specific and validated mechanism of action.

Conclusion and Future Directions

This guide outlines a systematic and scientifically rigorous approach for the preliminary biological evaluation of 4-Ethyl-6-propyl-1,3,5-triazin-2-amine. The tiered screening cascade is designed to efficiently identify potential anticancer or antimicrobial activities and provide a foundation for hypothesis-driven mechanistic studies. Positive findings from this preliminary screen would justify more extensive investigations, including screening against a wider panel of cell lines or microbial strains, assessing selectivity against non-cancerous cells, and initiating structure-activity relationship (SAR) studies to optimize the lead compound.

References

  • Lipinski's rule of five – Knowledge and References. Taylor & Francis. Available from: [Link]

  • Lipinski's rule of five. Wikipedia. Available from: [Link]

  • NCI-60. Wikipedia. Available from: [Link]

  • Synthesis and biological evaluation of 1,3,5-triazine based chalcones and their derivatives. Available from: [Link]

  • Lipinski's Five Rule for Druglikeness. Kaggle. Available from: [Link]

  • Anti-breast cancer activity of selected 1,3,5-triazines via modulation of EGFR-TK. PMC. Available from: [Link]

  • Development of Novel Bacterial Topoisomerase Inhibitors Assisted by Computational Screening. PMC. Available from: [Link]

  • Design, synthesis and anticancer evaluation of imamine-1,3,5-triazine derivatives. Available from: [Link]

  • Novel bacterial topoisomerase inhibitors: unique targeting activities of amide enzyme-binding motifs for tricyclic analogs. Antimicrobial Agents and Chemotherapy - ASM Journals. Available from: [Link]

  • 4.3. Determination of the Minimum Inhibitory Concentration (MIC) by Broth Microdilution Method. Bio-protocol. Available from: [Link]

  • NCI-60 – Knowledge and References. Taylor & Francis. Available from: [Link]

  • DNA Topoisomerases: As target for anti-cancer drugs. Journals. Available from: [Link]

  • Broth microdilution – Knowledge and References. Taylor & Francis. Available from: [Link]

  • 1,3,5-triazine derivatives as potential anticancer agents against Lung and Breast cancer cell lines: Synthesis, biological evaluation, and structure-based drug design studies. Available from: [Link]

  • What are Top inhibitors and how do they work?. Patsnap Synapse. Available from: [Link]

  • Inhibitors of Bacterial Topoisomerases: Mechanisms of Action and Resistance and Clinical Aspects. Available from: [Link]

  • Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development. Sai Life Sciences. Available from: [Link]

  • Developments in Non-Intercalating Bacterial Topoisomerase Inhibitors: Allosteric and ATPase Inhibitors of DNA Gyrase and Topoisomerase IV. PMC. Available from: [Link]

  • A Broth Microdilution Method for Antibiotic Susceptibility Testing of Gram-Positive Bacteria. Available from: [Link]

  • Topoisomerase inhibitor. Wikipedia. Available from: [Link]

  • Broth Microdilution assay - How to determine the MIC (Minimum Inhibitory Concentration). Available from: [Link]

  • Full article: Design, Synthesis and Molecular Docking Study of Novel 1,3,5-Triazine and 2-Phenylquinazoline Derivatives as Promising Anticancer Agents. Available from: [Link]

  • NCI-60 Human Tumor Cell Line Screen. Division of Cancer Treatment and Diagnosis. Available from: [Link]

  • Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. Available from: [Link]

  • 1,3,5-Triazine-azole Hybrids and their Anticancer Activity. PubMed. Available from: [Link]

  • Lipinski's rule of five. Moodle@Units. Available from: [Link]

  • Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. PubMed. Available from: [Link]

  • The DNA-topoisomerase Inhibitors in Cancer Therapy. Available from: [Link]

  • NCI-60 Human Tumor Cell Lines Screen. Norecopa. Available from: [Link]

  • Prospects of Topoisomerase Inhibitors as Promising Anti-Cancer Agents. PMC - NIH. Available from: [Link]

  • Design, Synthesis and Biological Evaluation of Novel 1,3,5-Triazines: Effect of Aromatic Ring Decoration on Affinity to 5-HT7 Receptor. MDPI. Available from: [Link]

  • Topoisomerases as Anticancer Targets. PMC - NIH. Available from: [Link]

  • Anti-inflammatory action of an s-triazine derivative in rats. PubMed. Available from: [Link]

  • Design, Synthesis and Biological Evaluation of Novel 1,3,5-triazines Derivatives as Potent Antitumor Agents. Hilaris. Available from: [Link]

  • Design, Synthesis and Biological Evaluation of 1,3,5-Triazine Derivatives Targeting hA1 and hA3 Adenosine Receptor. PubMed. Available from: [Link]

  • Synthesis and Preliminary Biological Evaluation of 1,3,5-Triazine Amino Acid Derivatives to Study Their MAO Inhibitors. MDPI. Available from: [Link]

  • Design, Synthesis, and Antimicrobial Evaluation of Novel1,3,5-Triazine Derivatives. Remedy Publications LLC. Available from: [Link]

  • MTT (Assay protocol). Available from: [Link]

  • 1,3,5-Triazine as Branching Connector for the Construction of Novel Antimicrobial Peptide Dendrimers: Synthesis and Biological Characterization. MDPI. Available from: [Link]

  • 1,2,4-Triazine derivatives as agents for the prevention of AGE-RAGE-mediated inflammatory cascade in THP-1 monocytes. IRIS. Available from: [Link]

  • A Review on the Reported Antibacterial Activity of 1,3,5-Triazine. ResearchGate. Available from: [Link]

  • Anti-inflammatory activity of triazine derivatives: A systematic review. ResearchGate. Available from: [Link]

  • A Convenient Synthesis of Trisubstituted 1,3,5-triazine Derivatives and their Antimicrobial Screening. Der Pharma Chemica. Available from: [Link]

  • A Review on the Reported Antibacterial Activity of 1,3,5-Triazine. Academia.edu. Available from: [Link]

  • Anti-inflammatory activity of triazine derivatives: A systematic review. PubMed. Available from: [Link]

  • Triazine Derivatives and its Pharmacological Potential. International Journal of Pharmaceutical Sciences Review and Research. Available from: [Link]

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Foundational

Safety data sheet (SDS) and handling guidelines for 4-Ethyl-6-propyl-1,3,5-triazin-2-amine

As a Senior Application Scientist, I have designed this technical whitepaper to bridge the gap between regulatory safety compliance and advanced experimental application. 4-Ethyl-6-propyl-1,3,5-triazin-2-amine (CAS: 1409...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I have designed this technical whitepaper to bridge the gap between regulatory safety compliance and advanced experimental application. 4-Ethyl-6-propyl-1,3,5-triazin-2-amine (CAS: 1409832-99-0) is not merely a chemical reagent; it is a highly tunable, asymmetric pharmacophore. This guide provides a self-validating framework for its safe handling, structural profiling, and integration into complex drug discovery and agrochemical workflows.

Physicochemical Profiling & Hazard Assessment

Before integrating 4-Ethyl-6-propyl-1,3,5-triazin-2-amine into any synthetic pipeline, one must understand how its molecular architecture dictates its physical behavior and safety profile. The s-triazine core is highly polar, but the asymmetric ethyl and propyl chains impart significant lipophilicity, altering its solubility and biological permeability.

Table 1: Physicochemical Profile

Property Value Causality / Experimental Impact
CAS Number 1409832-99-0 Unique identifier for regulatory tracking and inventory control.
Molecular Formula C8H14N4 Dictates the exact mass (166.22 g/mol ) required for precise stoichiometric calculations.
Physical State Solid (White to off-white) Prone to aerosolization; necessitates rigorous respiratory protection during weighing.

| Solubility | DMF, DMSO, MeOH | Alkyl chains provide organic solubility; the polar core requires polar aprotic/protic solvents to disrupt intermolecular stacking. |

Table 2: GHS Hazard Classification & Mitigation

Hazard Class Statement Mitigation Strategy & Causality
Skin Irritation (Cat 2) H315: Causes skin irritation Wear nitrile gloves (>0.11mm). Causality: Prevents the nucleophilic exocyclic amine from reacting with or irritating epidermal proteins.
Eye Irritation (Cat 2) H319: Causes serious eye irritation Wear tight-fitting safety goggles. Causality: Protects ocular mucosa from the basicity of the triazine dust, which can disrupt tear film pH.

| STOT SE (Cat 3) | H335: May cause respiratory irritation | Handle exclusively in a fume hood. Causality: Prevents inhalation of micro-particulates that readily form hydrogen bonds with respiratory tract moisture, causing inflammation (1[1]). |

Mechanistic Insights: The s-Triazine Scaffold in Biological Systems

Why is the s-triazine ring considered a "privileged structure" in medicinal chemistry? The causality lies in its electronic distribution. The three nitrogen atoms within the aromatic ring act as powerful hydrogen-bond acceptors, while the exocyclic amine at position 2 acts as a hydrogen-bond donor.

This "push-pull" hydrogen-bonding system allows the molecule to anchor itself deeply into biological targets. In oncology, this scaffold is frequently utilized to target the ATP-binding hinge region of kinases (e.g., PI3K or mTOR), making it a cornerstone for novel anticancer therapeutics (2[2]). In agrochemistry, triazines competitively replace plastoquinone at the QB​ binding niche of the Photosystem II D1 protein, effectively halting photosynthetic electron transport (3[3]).

The asymmetry of 4-Ethyl-6-propyl-1,3,5-triazin-2-amine is particularly valuable. The differing lengths of the ethyl and propyl chains allow researchers to probe the steric boundaries of hydrophobic sub-pockets during Structure-Activity Relationship (SAR) studies (4[4]).

MOA cluster_0 Pharmacophore Features T 4-Ethyl-6-propyl-1,3,5-triazin-2-amine N1 Triazine Core (N) H-Bond Acceptor T->N1 N2 Exocyclic Amine H-Bond Donor T->N2 Alkyl Ethyl/Propyl Chains Lipophilic Interaction T->Alkyl Target1 Kinase Hinge Region (Oncology) N1->Target1 Binds backbone NH Target2 Photosystem II D1 Protein (Agrochemistry) N1->Target2 Qb Niche Binding N2->Target1 Binds backbone C=O Alkyl->Target1 Hydrophobic pocket Alkyl->Target2 Membrane anchor

Mechanistic pathways of the s-triazine scaffold interacting with biological targets.

Self-Validating Handling & Storage Protocols

To ensure scientific integrity and operator safety, handling must follow a closed-loop, self-validating system. Do not rely on assumption; verify every step.

Step-by-Step Handling Workflow:

  • Environmental Isolation: Operate exclusively within a certified chemical fume hood with a face velocity of 80-100 FPM. Causality: This guarantees constant negative pressure, mitigating the H335 (respiratory irritation) risk from aerosolized triazine dust.

  • Inert Transfer: Purge the storage container with Argon before and after weighing. Causality: While the compound is stable, minimizing ambient moisture prevents slow hydrolysis of the amine over prolonged storage, ensuring batch-to-batch reproducibility.

  • Decontamination: Post-weighing, wipe all spatulas and analytical balances with 70% Isopropanol. Causality: Water alone will not dissolve the compound. Isopropanol effectively solubilizes the lipophilic alkyl chains, ensuring complete removal of micro-residues.

  • Visual & Analytical Validation: Before returning the compound to 2-8°C storage, visually inspect the powder for discoloration (indicating oxidation). Periodically run an LC-MS purity check.

Workflow S1 1. Risk Assessment & PPE Donning S2 2. Fume Hood Isolation S1->S2 S3 3. Inert Transfer (Argon Purge) S2->S3 S4 4. Bioconjugation Reaction S3->S4 S5 5. LC-MS Self-Validation S4->S5 S5->S4 Incomplete Conversion

Self-validating handling and bioconjugation workflow for aminotriazines.

Experimental Workflow: Bioconjugation & Analytical Validation

When utilizing 4-Ethyl-6-propyl-1,3,5-triazin-2-amine as a nucleophilic building block (e.g., coupling to an electrophilic scaffold), strict control of the reaction environment is required.

Step-by-Step Methodology:

  • Solubilization: Dissolve 1.0 eq (e.g., 16.6 mg, 0.1 mmol) of the compound in 1.0 mL of anhydrous DMF. Causality: Anhydrous conditions prevent the competitive hydrolysis of your electrophilic coupling partner. DMF disrupts the strong intermolecular hydrogen bonding between the triazine amines, ensuring a homogenous monomeric state.

  • Base Addition: Add 2.5 eq of N,N-Diisopropylethylamine (DIPEA). Causality: DIPEA is sterically hindered and non-nucleophilic. It acts as a proton sponge to neutralize HCl generated during coupling, preventing the protonation of the triazine ring nitrogens, which would drastically reduce the nucleophilicity of the exocyclic amine.

  • Electrophile Addition: Perform dropwise addition of the electrophile at 0°C under Argon. Causality: The exocyclic amine is moderately nucleophilic. Cooling to 0°C suppresses exothermic side reactions and prevents thermal degradation of the triazine core.

  • Self-Validation via LC-MS: After 2 hours, quench a 5 µL aliquot in 95 µL of Acetonitrile and inject it into the LC-MS (C18 column, positive ESI mode). Causality: This provides real-time empirical proof of conversion. The basic amine readily ionizes, and the presence of the product mass peak confirms successful coupling, validating the workflow before proceeding to bulk purification.

References

  • Source: PubMed Central (PMC)
  • 1,3,5-Triazines: A promising scaffold for anticancer drugs development Source: PubMed URL
  • The Mode of Action of Triazine Herbicides in Plants Source: ResearchGate URL
  • SAFETY DATA SHEET - 2-Amino-1,3,5-triazine Derivatives Source: Fisher Scientific URL

Sources

Exploratory

An In-Depth Technical Guide to In Silico Molecular Docking of 4-Ethyl-6-propyl-1,3,5-triazin-2-amine Derivatives

This guide provides a comprehensive, technically-grounded walkthrough for conducting molecular docking studies on 4-Ethyl-6-propyl-1,3,5-triazin-2-amine derivatives. Designed for researchers, medicinal chemists, and drug...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive, technically-grounded walkthrough for conducting molecular docking studies on 4-Ethyl-6-propyl-1,3,5-triazin-2-amine derivatives. Designed for researchers, medicinal chemists, and drug development professionals, this document moves beyond a simple procedural list to explain the critical reasoning behind each step, ensuring a robust and scientifically valid computational analysis.

Section 1: The Scientific Premise - Triazines as Privileged Scaffolds

The 1,3,5-triazine core is a well-established "privileged scaffold" in medicinal chemistry. Its nitrogen-rich heterocyclic structure offers a versatile template for designing molecules with a wide spectrum of biological activities.[1] Derivatives have been extensively investigated and have shown potential as anticancer, antimicrobial, antiviral, and anti-inflammatory agents.[2][3][4] The specific scaffold, 4-Ethyl-6-propyl-1,3,5-triazin-2-amine, provides a foundational structure upon which various functional groups can be substituted to modulate potency, selectivity, and pharmacokinetic properties.

Molecular docking is a pivotal in silico method that predicts the preferred orientation of a ligand when bound to a target protein, effectively simulating the "handshake" between a drug molecule and its biological target.[5][6] This computational technique is indispensable in modern drug discovery, allowing for the rapid screening of virtual compound libraries, elucidation of binding mechanisms, and optimization of lead compounds before committing to costly and time-consuming laboratory synthesis.[6][7]

This guide will use two therapeutically relevant protein targets to illustrate the docking process for our triazine derivatives:

  • Epidermal Growth Factor Receptor (EGFR) Kinase: A key target in oncology, as its dysregulation is a hallmark of many cancers.[8][9]

  • Dihydrofolate Reductase (DHFR): A crucial enzyme in nucleotide synthesis, making it a validated target for antimicrobial and anticancer drugs.[10][11][12]

Section 2: The Computational Workflow: A Validated Protocol

A successful docking study hinges on a meticulously executed and validated workflow. The following diagram outlines the logical progression from initial setup to final analysis, a process designed to ensure reproducibility and scientific rigor.

G cluster_prep Phase 1: Preparation cluster_dock Phase 2: Simulation & Validation cluster_analysis Phase 3: Analysis & Interpretation p1 Receptor Preparation (e.g., EGFR, DHFR from PDB) d1 Define Binding Site (Grid Box Generation) p1->d1 l1 Ligand Preparation (Triazine Derivatives) l1->d1 v1 Docking Protocol Validation (Redocking of Co-crystallized Ligand) d1->v1 Set Parameters s1 Molecular Docking Simulation (e.g., AutoDock Vina) v1->s1 Validated Protocol a1 Quantitative Analysis (Binding Affinity, Docking Scores) s1->a1 a2 Qualitative Analysis (Binding Pose, Key Interactions) a1->a2 Rank & Prioritize o1 Lead Compound Identification a2->o1

Caption: High-level workflow for a molecular docking study.

Ligand Preparation

The goal of ligand preparation is to generate a low-energy, three-dimensional conformation of the molecule with correct atom types and charges, ready for docking.

Step-by-Step Protocol:

  • Structure Generation:

    • Draw the 2D structures of the 4-Ethyl-6-propyl-1,3,5-triazin-2-amine derivatives using chemical drawing software (e.g., MarvinSketch, ChemDraw). For this guide, we will consider three hypothetical derivatives:

      • TZ-001: Core structure with a 4-fluorophenyl group attached to the 2-amine.

      • TZ-002: Core structure with a 3,4-dimethoxyphenyl group attached to the 2-amine.

      • TZ-003: Core structure with a piperidine-4-carboxylic acid group attached to the 2-amine.

    • Convert these 2D structures into 3D coordinates.

  • Energy Minimization:

    • Causality: A molecule can exist in numerous conformations. Energy minimization is performed to find a stable, low-energy 3D structure, which is more representative of its likely state in a biological system.[13]

    • Employ a suitable force field (e.g., MMFF94) to optimize the geometry. This step corrects bond lengths, angles, and torsions.

  • File Format Conversion:

    • Save the prepared ligand structures in a docking-compatible format, such as the PDBQT format for AutoDock Vina. This format includes atomic coordinates, partial charges, and information on rotatable bonds.[14]

    • Tools like AutoDockTools (ADT) or Open Babel can be used for this conversion, which involves adding Gasteiger charges and defining torsional degrees of freedom.[14]

Receptor Preparation

Receptor preparation involves "cleaning" the raw protein structure file to remove extraneous molecules and prepare it for the docking simulation.

Step-by-Step Protocol:

  • Obtain Protein Structure:

    • Download the 3D crystal structure of the target protein from the Protein Data Bank (PDB). For our examples:

      • EGFR: PDB ID 6V6O[8]

      • DHFR: PDB ID 1D7G (from E. coli)

  • Clean the PDB File:

    • Causality: Raw PDB files often contain non-essential components like water molecules, co-solvents, and multiple protein chains that can interfere with the docking calculation.[13][15][16] Unless a specific water molecule is known to be critical for ligand binding (a "structural water"), all water molecules should be removed.

    • Using visualization software (e.g., UCSF Chimera, PyMOL, Discovery Studio), delete all water molecules and any heteroatoms or co-factors not essential for the binding interaction. If multiple identical protein chains exist, retain only one (e.g., Chain A).[17][18]

  • Prepare the Protein for Docking:

    • Causality: The docking algorithm requires a protein structure with all hydrogen atoms present to accurately calculate interactions like hydrogen bonds.[18] Partial charges must also be assigned to atoms to compute electrostatic interactions.

    • Using software like AutoDockTools, add polar hydrogens to the protein.

    • Merge non-polar hydrogens and compute Kollman charges.

    • Save the final prepared receptor in the PDBQT file format.

Docking Protocol Validation: The Trustworthiness Pillar

Before screening our novel derivatives, we must validate that our chosen docking parameters can accurately reproduce a known binding pose. This is a critical self-validating step.[19]

Step-by-Step Protocol (Redocking):

  • Extract the Co-crystallized Ligand: From the original, unaltered PDB file (e.g., 6V6O contains a known inhibitor), save the native ligand as a separate file.

  • Prepare the Native Ligand: Prepare this ligand using the same protocol described in Section 2.1.

  • Define the Binding Site: The binding site is defined as a three-dimensional grid box centered on the position of the co-crystallized ligand. This box must be large enough to encompass the entire binding pocket and allow the ligand rotational and translational freedom.[5][20]

  • Perform Redocking: Dock the prepared native ligand back into the binding site of its own prepared protein using the chosen software (e.g., AutoDock Vina).

  • Calculate RMSD:

    • Causality: The Root Mean Square Deviation (RMSD) measures the average distance between the atoms of the docked ligand pose and the original X-ray crystal structure pose.[21][22] A low RMSD value indicates that the docking protocol has successfully reproduced the experimental binding mode.

    • An RMSD value of ≤ 2.0 Å is generally considered a successful validation.[21][23][24] If this criterion is met, the same docking parameters (grid box coordinates and size) can be confidently used to screen the novel triazine derivatives.

Section 3: Simulation and Analysis of Triazine Derivatives

With a validated protocol, we can now proceed to dock our compounds of interest.

Molecular Docking Simulation

Using the exact same protein preparation and grid parameters from the validation step, run the molecular docking simulation for each triazine derivative (TZ-001, TZ-002, TZ-003) against each target (EGFR and DHFR). AutoDock Vina, for instance, will generate several possible binding poses for each ligand, ranked by a scoring function.

Quantitative Data Analysis

The primary quantitative output of a docking simulation is the binding affinity, typically expressed in kcal/mol. This value is an estimation of the binding free energy. A more negative value indicates a stronger, more favorable binding interaction.[22] The results should be summarized in a clear, structured table.

LigandTarget ProteinPDB IDBinding Affinity (kcal/mol)Key Interacting Residues
TZ-001 EGFR6V6O-8.9Met793, Leu718, Lys745, Asp855
TZ-002 EGFR6V6O-8.2Met793, Leu844, Cys797
TZ-003 EGFR6V6O-9.5Lys745, Asp855, Gln791, Thr854
TZ-001 DHFR1D7G-7.8Ile50, Phe31, Ile94, Ser49
TZ-002 DHFR1D7G-7.5Phe31, Leu28, Ile94
TZ-003 DHFR1D7G-8.4Asp27, Ile50, Arg57, Phe31

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Qualitative Interaction Analysis

Quantitative scores alone are insufficient. A thorough analysis requires visual inspection of the top-ranked docking pose to understand the nature of the molecular interactions driving the binding affinity.

G cluster_protein Protein Active Site cluster_ligand Ligand (Triazine Derivative) A Amino Acid (H-bond Donor) B Amino Acid (Hydrophobic) C Amino Acid (H-bond Acceptor) L Triazine Core C->L H-Bond L->A H-Bond L->B Hydrophobic Interaction

Caption: Key intermolecular interactions in a protein-ligand complex.

Key Steps in Visual Analysis:

  • Load Complex: Open the prepared protein structure and the docked ligand pose file in a molecular visualization tool.

  • Identify Hydrogen Bonds: These are critical for binding specificity and strength. For example, the amine and nitrogen atoms in the triazine ring are potent hydrogen bond acceptors and donors. In our hypothetical results, TZ-003's carboxylic acid group likely forms strong hydrogen bonds with residues like Lys745 and Asp855 in EGFR, explaining its superior score.[21]

  • Map Hydrophobic Interactions: Non-polar interactions, such as those between the propyl/ethyl groups of the ligand and hydrophobic residues (e.g., Leucine, Isoleucine, Phenylalanine) in the binding pocket, are major contributors to binding affinity.[21][25]

  • Analyze Other Interactions: Look for pi-pi stacking (if aromatic rings are present in the derivative), salt bridges, and van der Waals contacts.

Based on the combined quantitative and qualitative analysis, TZ-003 appears to be the most promising lead candidate for both EGFR and DHFR inhibition in this hypothetical study, warranting further investigation.

Section 4: Conclusion and Future Prospects

This guide has detailed a robust, self-validating workflow for conducting in silico molecular docking studies of 4-Ethyl-6-propyl-1,3,5-triazin-2-amine derivatives. By grounding our protocol in scientific causality—from the rationale for target selection to the critical step of redocking validation—we establish a high degree of confidence in the resulting predictions.

Molecular docking is a powerful predictive tool, not a final answer. The insights gained from this in silico analysis form the basis for testable hypotheses. The logical next steps for promising candidates like TZ-003 would include:

  • Molecular Dynamics (MD) Simulations: To assess the stability of the predicted protein-ligand complex over time.

  • ADME/Tox Prediction: In silico evaluation of Absorption, Distribution, Metabolism, Excretion, and Toxicity properties.

  • In Vitro Validation: Synthesis of the lead compounds and subsequent biological assays (e.g., enzyme inhibition assays, cell-based cytotoxicity assays) to confirm the computational predictions.

By integrating rigorous computational screening with targeted experimental validation, researchers can significantly accelerate the journey from a chemical scaffold to a viable drug candidate.

References

A consolidated list of authoritative sources cited within this guide.

  • ResearchGate. (n.d.). How to interprete and analyze molecular docking results? ResearchGate. Retrieved from [Link]

  • Utreja, D., Kaur, J., Kaur, K., & Jain, P. (2020). Recent Advances in 1,3,5-Triazine Derivatives as Antibacterial Agents. Mini-Reviews in Organic Chemistry, 17(8), 991-1041. Retrieved from [Link]

  • Der Pharma Chemica. (n.d.). Design, Synthesis and Molecular Modeling of New 1,3,5-Triazine Derivatives as Anticancer Agents. Der Pharma Chemica. Retrieved from [Link]

  • Fayed, E. A., et al. (2025). Design, Synthesis and Molecular Docking Study of Novel 1,3,5-Triazine and 2-Phenylquinazoline Derivatives as Promising Anticancer Agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 40(1). Retrieved from [Link]

  • Kumar, D., et al. (2024). 1,3,5-triazine derivatives as potential anticancer agents against Lung and Breast cancer cell lines: Synthesis, biological evaluation, and structure-based drug design studies. Results in Chemistry, 7, 101419. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Novel 1,3,5-triazine-based pyrazole derivatives as potential antitumor agents and EFGR kinase inhibitors: synthesis, cytotoxicity, DNA binding, molecular docking and DFT studies. RSC Publishing. Retrieved from [Link]

  • Al-Warhi, T., et al. (2020). Development, Potential Anticancer Activity and the Receptor Profile of Different Functionalized 1,3,5-Triazine Derivatives. Molecules, 25(23), 5768. Retrieved from [Link]

  • ResearchGate. (n.d.). What is the most simple protocol to prepare the liberary of ligands for molocular docking? ResearchGate. Retrieved from [Link]

  • Matter Modeling Stack Exchange. (2020). How I can analyze and present docking results? Retrieved from [Link]

  • ScotChem. (n.d.). 6. Preparing the protein and ligand for docking. Retrieved from [Link]

  • Seeliger, D., & de Groot, B. L. (2010). Ligand docking and binding site analysis with PyMOL and Autodock/Vina. Journal of Computer-Aided Molecular Design, 24(5), 417-422. Retrieved from [Link]

  • ResearchGate. (n.d.). A Review on the Reported Antibacterial Activity of 1,3,5-Triazine. ResearchGate. Retrieved from [Link]

  • Pinzi, L., & Rastelli, G. (2019). A Guide to In Silico Drug Design. Journal of Natural Products, 82(11), 3311-3316. Retrieved from [Link]

  • El-Zayadi, K. A., et al. (2017). Synthesis, characterization and evaluation of 1,3,5-triazine aminobenzoic acid derivatives for their antimicrobial activity. Chemistry Central Journal, 11(1), 34. Retrieved from [Link]

  • Kumawat, J., et al. (2025). Eco-friendly synthesis, structural insights, and antimicrobial potential of 1,3,5-tri-N-substituted hexahydro-1,3,5-triazine derivatives. Molecular and Cellular Biochemistry. Retrieved from [Link]

  • Gschwend, D. A., et al. (2006). Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase. Journal of Chemical Information and Modeling, 46(2), 941-950. Retrieved from [Link]

  • YouTube. (2025). HOW TO ANALYZE AND VISUALIZE MOLECULAR DOCKING RESULTS: Using MVD and Discovery Studio. Retrieved from [Link]

  • Shelke, M. E. (2021). Design, Synthesis, and Antimicrobial Evaluation of Novel 1,3,5-Triazine Derivatives. American Journal of Pharmacology, 4(1), 1029. Retrieved from [Link]

  • ResearchGate. (2024). (PDF) Validation of Docking Methodology (Redocking). ResearchGate. Retrieved from [Link]

  • ResearchGate. (n.d.). General workflow of molecular docking. ResearchGate. Retrieved from [Link]

  • Diller, D. J., & Merz, K. M. (2007). Validation Studies of the Site-Directed Docking Program LibDock. Journal of Chemical Information and Modeling, 47(6), 2212-2223. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Molecular Docking of Triazine analogues. JOCPR. Retrieved from [Link]

  • Docking Server. (n.d.). Steps of ligand docking. Retrieved from [Link]

  • ChemCopilot. (2025). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. Retrieved from [Link]

  • ResearchGate. (n.d.). Molecular docking proteins preparation. ResearchGate. Retrieved from [Link]

  • IntechOpen. (2024). In Silico Docking: Protocols for Computational Exploration of Molecular Interactions. Retrieved from [Link]

  • DocsDrive. (n.d.). QSAR Study on Triazine Derivatives as DHFR Inhibitors Using Electrotopological State. Retrieved from [Link]

  • YouTube. (2022). [MD-2] Protein Preparation for Molecular Docking. Retrieved from [Link]

  • Michigan State University. (n.d.). Lessons from Docking Validation. Protein Structural Analysis Laboratory. Retrieved from [Link]

  • Lee, J. W., & Gonzalez, R. L. (2004). Validation of Automated Docking Programs for Docking and Database Screening against RNA Drug Targets. Journal of Medicinal Chemistry, 47(15), 3823-3833. Retrieved from [Link]

  • Li, Y., et al. (2013). Discovery and optimization of triazine derivatives as ROCK1 inhibitors: molecular docking, molecular dynamics simulations and free energy calculations. Molecular BioSystems, 9(3), 443-451. Retrieved from [Link]

  • YouTube. (2025). Molecular Docking Using AutoDock Vina | Complete Step-by-Step Guide from Protein Preparation to Dock. Retrieved from [Link]

  • DocsDrive. (n.d.). QSAR Study on Triazine Derivatives as DHFR Inhibitors Using Electrotopological State. Retrieved from [Link]

  • Der Pharma Chemica. (n.d.). Design, Synthesis and Molecular Modeling of New 1,3,5-Triazine Derivatives as Anticancer Agents. Der Pharma Chemica. Retrieved from [Link]

  • ResearchGate. (n.d.). Workflow of in silico molecular docking analysis. ResearchGate. Retrieved from [Link]

  • YouTube. (2021). AutoDock Tutorial- Part 4. Preparing Ligand for Docking. Retrieved from [Link]

  • Warrier, T., et al. (2023). Pharmacological validation of dihydrofolate reductase as a drug target in Mycobacterium abscessus. bioRxiv. Retrieved from [Link]

  • ACS Omega. (2022). Synthesis and Antiproliferative Activity of a New Series of Mono- and Bis(dimethylpyrazolyl)-s-triazine Derivatives Targeting EGFR/PI3K/AKT/mTOR Signaling Cascades. Retrieved from [Link]

  • Preprints.org. (2026). TARGETING DIHYDROFOLATE REDUCTASE (DHFR) ENZYME: SYNTHESIS, IN-VITRO BIOLOGICAL EVALUATION, AND MOLECULAR MODELLING OF NOVEL TETRAHYDROPYRIMIDINE AND DIHYDROPYRIDINE DERIVATIVES. Retrieved from [Link]

  • IJCRT.org. (2024). Study On Triazines Derivatives Inhibiting Dihydrofolate Reductase. Retrieved from [Link]

  • Crimson Publishers. (2018). Cyclin Dependent Kinases: Old Target with New Challenges for Anti-Cancer Drugs. Retrieved from [Link]

  • Asghar, U., et al. (2015). Therapeutic targeting of transcriptional cyclin-dependent kinases. Transcription, 6(2), 25-30. Retrieved from [Link]

  • Malumbres, M. (2014). A review on the role of cyclin dependent kinases in cancers. Clinical and Translational Oncology, 16(10), 857-865. Retrieved from [Link]

  • ResearchGate. (2026). Cyclin‐dependent kinases as therapeutic targets in cancer: Recent advances, challenges, and opportunities. ResearchGate. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Step-by-step organic synthesis protocol for 4-Ethyl-6-propyl-1,3,5-triazin-2-amine

An Application Note and Protocol for the Organic Synthesis of 4-Ethyl-6-propyl-1,3,5-triazin-2-amine For Researchers, Scientists, and Drug Development Professionals Abstract This document provides a comprehensive, step-b...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Protocol for the Organic Synthesis of 4-Ethyl-6-propyl-1,3,5-triazin-2-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive, step-by-step protocol for the organic synthesis of 4-Ethyl-6-propyl-1,3,5-triazin-2-amine, a substituted s-triazine derivative of interest in medicinal chemistry and materials science. The described methodology is based on the well-established base-catalyzed condensation of a biguanide with an ester, a robust and versatile method for the preparation of 2-amino-1,3,5-triazines.[1][2][3] This guide offers in-depth technical details, explains the rationale behind experimental choices, and includes protocols for purification and characterization, ensuring scientific integrity and reproducibility.

Introduction

The 1,3,5-triazine scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, antimicrobial, and antimalarial properties.[4][5][6] The specific substitution pattern on the triazine ring is crucial for modulating the pharmacological profile of these compounds. 4-Ethyl-6-propyl-1,3,5-triazin-2-amine represents a target molecule with potential for further functionalization and biological screening. This protocol details a reliable synthetic route to this compound, designed to be accessible to researchers with a foundational knowledge of organic synthesis.

The chosen synthetic strategy is the condensation of an appropriate biguanide with a carboxylic acid ester, a method known for its efficiency in constructing the 1,3,5-triazine core.[7][8] This approach allows for the convergent assembly of the target molecule from readily available starting materials.

Reaction Scheme

The overall synthetic transformation is depicted below:

Reaction_Scheme start Propionitrile + Dicyandiamide intermediate Propylbiguanide Hydrochloride start->intermediate [1] HCl, heat product 4-Ethyl-6-propyl-1,3,5-triazin-2-amine intermediate->product [2] Reflux ester Ethyl Acetate ester->product [2] Reflux base Sodium Methoxide (NaOMe) in Methanol base->product [2] Reflux

Caption: Synthetic route to 4-Ethyl-6-propyl-1,3,5-triazin-2-amine.

Experimental Protocol

This protocol is divided into two main stages: the synthesis of the propylbiguanide intermediate and the subsequent condensation to form the target triazine.

Part 1: Synthesis of Propylbiguanide Hydrochloride

This procedure is adapted from established methods for the synthesis of substituted biguanides from nitriles and dicyandiamide.[9]

Materials and Reagents

Reagent/MaterialFormulaMolar Mass ( g/mol )QuantityPuritySupplier
PropionitrileC₃H₅N55.085.51 g (0.1 mol)≥99%Sigma-Aldrich
DicyandiamideC₂H₄N₄84.088.41 g (0.1 mol)≥99%Sigma-Aldrich
Concentrated HClHCl36.46~10 mL37%Fisher Scientific
EthanolC₂H₅OH46.07100 mLAnhydrousJ.T. Baker
Diethyl Ether(C₂H₅)₂O74.12200 mLAnhydrousEMD Millipore

Equipment

  • 250 mL three-neck round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Dropping funnel

  • Büchner funnel and filter flask

  • Standard laboratory glassware

Procedure

  • To a 250 mL three-neck round-bottom flask equipped with a reflux condenser, magnetic stirrer, and dropping funnel, add dicyandiamide (8.41 g, 0.1 mol) and ethanol (100 mL).

  • Stir the suspension and add propionitrile (5.51 g, 0.1 mol).

  • Slowly add concentrated hydrochloric acid (~10 mL) dropwise from the dropping funnel. The reaction is exothermic, so control the addition rate to maintain a gentle reflux.

  • After the addition is complete, heat the mixture to reflux using a heating mantle and maintain reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature. A white precipitate of propylbiguanide hydrochloride should form.

  • Cool the mixture further in an ice bath for 30 minutes to maximize precipitation.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the solid with cold diethyl ether (2 x 50 mL) to remove any unreacted starting materials and impurities.

  • Dry the product under vacuum to obtain propylbiguanide hydrochloride as a white crystalline solid.

Part 2: Synthesis of 4-Ethyl-6-propyl-1,3,5-triazin-2-amine

This one-pot condensation reaction is based on general procedures for the synthesis of 1,3,5-triazine derivatives from biguanides and esters.[1][3]

Materials and Reagents

Reagent/MaterialFormulaMolar Mass ( g/mol )QuantityPuritySupplier
Propylbiguanide HydrochlorideC₅H₁₄N₅Cl179.658.99 g (0.05 mol)As synthesizedN/A
Ethyl AcetateC₄H₈O₂88.116.61 g (0.075 mol)Anhydrous, ≥99.5%Sigma-Aldrich
Sodium MethoxideCH₃ONa54.024.05 g (0.075 mol)≥95%Acros Organics
MethanolCH₃OH32.04150 mLAnhydrousJ.T. Baker
Deionized WaterH₂O18.02500 mLN/AN/A

Equipment

  • 500 mL three-neck round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Nitrogen inlet

  • Standard laboratory glassware for work-up and purification

Procedure

  • Set up a 500 mL three-neck round-bottom flask with a reflux condenser, magnetic stirrer, and a nitrogen inlet. Ensure all glassware is oven-dried to prevent moisture contamination.

  • Under a nitrogen atmosphere, add anhydrous methanol (150 mL) to the flask.

  • Carefully add sodium methoxide (4.05 g, 0.075 mol) to the methanol with stirring. The dissolution is exothermic.

  • Once the sodium methoxide has completely dissolved, add propylbiguanide hydrochloride (8.99 g, 0.05 mol) to the solution.

  • Add anhydrous ethyl acetate (6.61 g, 0.075 mol) to the reaction mixture.

  • Heat the reaction mixture to reflux and maintain for 8-12 hours. The progress of the reaction should be monitored by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Remove the methanol under reduced pressure using a rotary evaporator.

  • To the resulting residue, add deionized water (200 mL) and stir for 30 minutes. The crude product should precipitate as a solid.

  • Collect the crude solid by vacuum filtration and wash with cold deionized water (2 x 50 mL).

  • Dry the crude product in a vacuum oven at 50 °C.

Purification and Characterization

The crude product can be purified by recrystallization or column chromatography.[10]

Purification by Recrystallization
  • Dissolve the crude product in a minimal amount of hot ethanol.

  • If the solution is colored, a small amount of activated charcoal can be added, and the solution filtered while hot.

  • Allow the solution to cool slowly to room temperature, then place it in an ice bath to induce crystallization.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.

Characterization

The structure of the final product, 4-Ethyl-6-propyl-1,3,5-triazin-2-amine, should be confirmed by spectroscopic methods.

Expected Spectroscopic Data

TechniqueExpected Data
¹H NMR Signals corresponding to the ethyl group (triplet and quartet), propyl group (triplet, sextet, and triplet), and the amine protons (broad singlet).
¹³C NMR Resonances for the triazine ring carbons and the aliphatic carbons of the ethyl and propyl groups.
FT-IR (cm⁻¹) Characteristic peaks for N-H stretching (amine), C=N stretching (triazine ring), and C-H stretching (aliphatic).[11][12][13]
Mass Spec (MS) A molecular ion peak corresponding to the calculated molecular weight of the product (C₈H₁₄N₄, MW: 166.22 g/mol ).

Workflow and Mechanism

Workflow_and_Mechanism cluster_workflow Experimental Workflow cluster_mechanism Proposed Reaction Mechanism A Reactant Preparation (Propylbiguanide HCl) B One-Pot Condensation (in Methanol) A->B C Reaction Work-up (Precipitation) B->C D Purification (Recrystallization) C->D E Characterization (NMR, IR, MS) D->E M1 Deprotonation of Biguanide M2 Nucleophilic Attack on Ester M1->M2 M3 Tetrahedral Intermediate M2->M3 M4 Elimination of Alkoxide M3->M4 M5 Cyclization M4->M5 M6 Dehydration M5->M6

Caption: Overview of the experimental workflow and proposed reaction mechanism.

The reaction is believed to proceed via the deprotonation of the biguanide by the strong base, followed by nucleophilic attack of the biguanide on the carbonyl carbon of the ester. The resulting tetrahedral intermediate then eliminates an alkoxide, and subsequent intramolecular cyclization and dehydration afford the stable 1,3,5-triazine ring system.

Safety and Handling Precautions

  • All manipulations should be carried out in a well-ventilated fume hood.

  • Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.

  • Propionitrile is toxic and flammable. Handle with care.

  • Sodium methoxide is corrosive and reacts violently with water. Handle in a dry atmosphere.

  • Concentrated hydrochloric acid is highly corrosive.

  • Consult the Safety Data Sheets (SDS) for all chemicals before use.

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of 4-Ethyl-6-propyl-1,3,5-triazin-2-amine. By following the outlined procedures, researchers can successfully prepare this compound for further investigation in various scientific disciplines. The methodology is based on established and well-documented chemical transformations, ensuring a high degree of success and reproducibility.

References

  • Diversity-oriented synthesis of imidazo[1,2-a][14]triazine derivatives from 2-amine-[11][14]triazines with ketones. Chemical Communications (RSC Publishing). Available at: [Link]

  • 1,3,5-Triazine - Wikipedia. Available at: [Link]

  • Methodical letter Purification and isolation of newly-synthesized triazine derivatives containing 4-aminoalkylbenzenesulphonamid. Farmacevtski Vestnik. Available at: [Link]

  • Biguanide-Based Synthesis of 1,3,5-Triazine Derivatives with Anticancer Activity and 1,3,5-Triazine Incorporated Calcium Citrate Nanoparticles. PMC. Available at: [Link]

  • Triazines. X. The Infrared and Raman Spectra of 1,3,5-Triazine. Journal of the American Chemical Society. Available at: [Link]

  • Synthesis and bioactivity study of 4,6-diamino-1,3,5-triazines. ScholarBank@NUS. Available at: [Link]

  • Biguanide-Based Synthesis of 1,3,5-Triazine Derivatives with Anticancer Activity and 1,3,5-Triazine Incorporated Calcium Citrate Nanoparticles. ResearchGate. Available at: [Link]

  • Design and Synthesis of Functionalized 2,4-Diamino-1,3,5-Triazines, Potential Inhibitors Involved in Immune and Inflammatory Response. International Journal of Pharmaceutical and Phytopharmacological Research. Available at: [Link]

  • Pinner triazine synthesis. Grokipedia. Available at: [Link]

  • Design, Synthesis and Biological Evaluation of 1,3,5-Triazine Derivatives Targeting hA1 and hA3 Adenosine Receptor. PMC. Available at: [Link]

  • A mass spectrometry study of tirapazamine and its metabolites. insights into the mechanism of metabolic transformations and the characterization of reaction intermediates. PubMed. Available at: [Link]

  • The chemistry of biguanides. Canadian Journal of Chemistry. Available at: [Link]

  • Schematic diagram of the reaction of biguanides with several esters. ResearchGate. Available at: [Link]

  • Selective Synthesis of N-[14]Triazinyl-α-Ketoamides and N-[14]Triazinyl-Amides from the Reactions of 2-Amine-[11][14]Triazines with Ketones. MDPI. Available at: [Link]

  • Synthesis, characterization and evaluation of 1,3,5-triazine aminobenzoic acid derivatives for their antimicrobial activity. ResearchGate. Available at: [Link]

  • Synthesis, characterization and evaluation of 1,3,5-triazine aminobenzoic acid derivatives for their antimicrobial activity. PubMed. Available at: [Link]

  • FT-IR spectra of: a dimethoxy-triazine ligand before and after modification with propargylamine. ResearchGate. Available at: [Link]

  • The Infrared Spectra of Some Derivatives of 1,3,5-Triazine. ACS Publications. Available at: [Link]

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  • Synthesis of 1,3,5-triazines. Organic Chemistry Portal. Available at: [Link]

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  • Synthesis and Characterization of New Series of 1,3-5-Triazine Hydrazone Derivatives with Promising Antiproliferative Activity. PMC. Available at: [Link]

  • 1,3,5-Triazine. NIST WebBook. Available at: [Link]

  • Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. PMC. Available at: [Link]

  • (PDF) Synthesis of Novel Substituted 4,6-Dimethoxy-N-phenyl-1,3,5-triazin-2-amine Derivatives and Their Antibacterial and Antifungal Activities. ResearchGate. Available at: [Link]

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Application

Application Notes and Protocols for In Vitro Cell Viability Assessment of 4-Ethyl-6-propyl-1,3,5-triazin-2-amine

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist Abstract This document provides a comprehensive guide for assessing the in vitro cytotoxicity of the novel compou...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

This document provides a comprehensive guide for assessing the in vitro cytotoxicity of the novel compound, 4-Ethyl-6-propyl-1,3,5-triazin-2-amine. The 1,3,5-triazine scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including potential anticancer properties.[1][2] Therefore, robust and reliable evaluation of cytotoxicity is a critical first step in the characterization of any new triazine-based compound. These application notes are designed to provide researchers with the foundational knowledge and detailed protocols necessary to conduct accurate and reproducible cell viability assays. We will delve into the principles of three distinct and widely accepted cytotoxicity assays—MTT, Neutral Red, and LDH—each providing a unique perspective on cellular health. The causality behind experimental choices will be explained, ensuring that the described protocols are not just a series of steps, but a self-validating system for generating high-quality data.

Introduction: The Significance of Cytotoxicity Screening for Novel Triazine Derivatives

The 1,3,5-triazine ring system is a privileged scaffold in drug discovery, with numerous derivatives synthesized and evaluated for their therapeutic potential.[1][3] Many of these compounds have been shown to possess significant cytotoxic activity against various cancer cell lines, making them promising candidates for further development as anticancer agents.[2][4] The biological activity of these compounds is often dependent on the nature of the substituents on the triazine core.[1] Therefore, the introduction of ethyl and propyl groups, as in 4-Ethyl-6-propyl-1,3,5-triazin-2-amine, necessitates a thorough investigation of its cytotoxic profile.

In vitro cell viability assays are fundamental tools in the early stages of drug discovery and toxicology.[5] They provide a rapid and cost-effective means to assess a compound's potential to cause cell damage or death.[5] By employing a panel of assays that measure different cellular parameters, a more complete picture of the compound's cytotoxic mechanism can be obtained. This guide will focus on three such assays:

  • MTT Assay: Measures mitochondrial metabolic activity, an indicator of cell viability and proliferation.[6][7]

  • Neutral Red Uptake (NRU) Assay: Assesses the integrity of cell membranes and lysosomal function.[8][9]

  • Lactate Dehydrogenase (LDH) Assay: Quantifies the release of a cytosolic enzyme into the culture medium upon cell membrane damage, a hallmark of necrosis.[10][11]

The selection of appropriate cell lines is also a critical factor in cytotoxicity testing.[5][12] The choice should be guided by the research objectives and the intended therapeutic application of the compound.[12] For a novel compound with unknown activity, it is advisable to screen against a panel of cell lines representing different tissue types, including both cancerous and normal cell lines to assess for selective toxicity.[3][5]

Principles of Selected Cell Viability Assays

A multi-parametric approach to cytotoxicity testing is crucial for a comprehensive understanding of a compound's effects on cells. The following sections detail the principles of the recommended assays.

MTT Assay: A Measure of Metabolic Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that relies on the ability of metabolically active cells to reduce the yellow tetrazolium salt, MTT, to a purple formazan product.[6][13] This reduction is primarily carried out by mitochondrial dehydrogenases, and the amount of formazan produced is directly proportional to the number of viable cells.[7][14]

MTT_Assay cluster_workflow MTT Assay Workflow Start Seed cells and treat with 4-Ethyl-6-propyl-1,3,5-triazin-2-amine Incubate Incubate for desired exposure time Start->Incubate Add_MTT Add MTT reagent to each well Incubate->Add_MTT Incubate_MTT Incubate for 2-4 hours Add_MTT->Incubate_MTT Formazan_Formation Viable cells with active mitochondria reduce yellow MTT to purple formazan crystals Incubate_MTT->Formazan_Formation Solubilize Add solubilization solution (e.g., DMSO) to dissolve formazan Formazan_Formation->Solubilize Measure_Absorbance Measure absorbance at 570 nm Solubilize->Measure_Absorbance

Caption: Workflow of the MTT cell viability assay.

Neutral Red Uptake (NRU) Assay: Assessing Membrane Integrity

The Neutral Red Uptake (NRU) assay is based on the ability of viable cells to incorporate and bind the supravital dye, neutral red, within their lysosomes.[8][9] Neutral red is a weak cationic dye that penetrates cell membranes by non-ionic diffusion and accumulates in the acidic environment of lysosomes.[9] Toxic substances can impair the cell's ability to take up and retain the dye, leading to a decrease in the amount of neutral red extracted from the cells.[8]

NRU_Assay cluster_workflow Neutral Red Uptake Assay Workflow Start Seed cells and treat with 4-Ethyl-6-propyl-1,3,5-triazin-2-amine Incubate Incubate for desired exposure time Start->Incubate Add_NR Add Neutral Red solution to each well Incubate->Add_NR Incubate_NR Incubate for 1-2 hours Add_NR->Incubate_NR Dye_Uptake Viable cells take up and sequester Neutral Red in their lysosomes Incubate_NR->Dye_Uptake Wash Wash cells to remove excess dye Dye_Uptake->Wash Extract Add destain solution to extract the dye from viable cells Wash->Extract Measure_Absorbance Measure absorbance at 540 nm Extract->Measure_Absorbance

Caption: Workflow of the Neutral Red Uptake assay.

Lactate Dehydrogenase (LDH) Assay: Quantifying Cell Lysis

The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that measures the activity of LDH released from damaged cells into the culture supernatant.[10][15] LDH is a stable cytosolic enzyme that is released upon loss of membrane integrity, a hallmark of necrosis.[11] The amount of LDH in the supernatant is proportional to the number of lysed cells.[10] The assay involves a two-step enzymatic reaction that results in the formation of a colored formazan product, which can be quantified spectrophotometrically.[11][15]

LDH_Assay cluster_workflow LDH Cytotoxicity Assay Workflow Start Seed cells and treat with 4-Ethyl-6-propyl-1,3,5-triazin-2-amine Incubate Incubate for desired exposure time Start->Incubate Collect_Supernatant Collect cell culture supernatant Incubate->Collect_Supernatant Add_Reaction_Mix Add LDH reaction mixture to supernatant Collect_Supernatant->Add_Reaction_Mix Enzymatic_Reaction Released LDH catalyzes the conversion of a tetrazolium salt to a colored formazan product Add_Reaction_Mix->Enzymatic_Reaction Incubate_Reaction Incubate for 30 minutes Enzymatic_Reaction->Incubate_Reaction Measure_Absorbance Measure absorbance at 490 nm Incubate_Reaction->Measure_Absorbance

Caption: Workflow of the LDH cytotoxicity assay.

Detailed Protocols

The following protocols are provided as a general guideline and may require optimization based on the cell line and specific experimental conditions.[5][8]

Cell Line Selection and Culture

The choice of cell line is paramount for the relevance of the cytotoxicity data.[12] For initial screening of a novel compound like 4-Ethyl-6-propyl-1,3,5-triazin-2-amine, a panel of human cancer cell lines from different tissue origins (e.g., breast, lung, colon) is recommended.[16][17] It is also crucial to include a normal, non-cancerous cell line (e.g., human fibroblasts) to assess for selective cytotoxicity.[3][18] All cell lines should be obtained from a reputable source such as ATCC and maintained according to the supplier's recommendations.[19]

Table 1: Recommended Cell Lines for Initial Cytotoxicity Screening

Cell LineTissue of OriginType
MCF-7BreastAdenocarcinoma
A549LungCarcinoma
HCT-116ColonCarcinoma
JurkatT-lymphocyteLeukemia
MRC-5LungNormal Fibroblast
Preparation of Test Compound
  • Prepare a stock solution of 4-Ethyl-6-propyl-1,3,5-triazin-2-amine in a suitable solvent, such as dimethyl sulfoxide (DMSO). The final concentration of DMSO in the cell culture medium should not exceed 0.5% to avoid solvent-induced toxicity.[20]

  • Prepare a series of dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations for the assay.

MTT Assay Protocol
  • Seed cells in a 96-well plate at a predetermined optimal density (typically 5,000-10,000 cells/well) in 100 µL of complete culture medium.[13]

  • Incubate the plate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • Remove the medium and add 100 µL of fresh medium containing various concentrations of 4-Ethyl-6-propyl-1,3,5-triazin-2-amine. Include a vehicle control (medium with the same concentration of DMSO as the test wells) and a blank (medium only).

  • Incubate the plate for the desired exposure period (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[6][7]

  • Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well.[21]

  • Shake the plate on an orbital shaker for 15 minutes to dissolve the formazan crystals.[7]

  • Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm or higher can be used to subtract background absorbance.[6][14]

Neutral Red Uptake (NRU) Assay Protocol
  • Seed and treat cells with the test compound as described in the MTT assay protocol (steps 1-4).

  • After the incubation period, remove the treatment medium and add 100 µL of pre-warmed medium containing neutral red (e.g., 50 µg/mL).

  • Incubate the plate for 1-2 hours at 37°C to allow for dye uptake by viable cells.[8][20]

  • Remove the neutral red-containing medium and wash the cells with 150 µL of DPBS.[8]

  • Add 150 µL of destain solution (e.g., 50% ethanol, 49% water, 1% glacial acetic acid) to each well.[8]

  • Shake the plate for 10 minutes to extract the dye.[8]

  • Measure the absorbance at 540 nm using a microplate reader.[8]

LDH Assay Protocol
  • Seed and treat cells with the test compound as described in the MTT assay protocol (steps 1-4).

  • Set up control wells:

    • Spontaneous LDH release: Cells treated with vehicle only.

    • Maximum LDH release: Cells treated with a lysis buffer (e.g., Triton X-100).[11][15]

    • Background control: Medium only.[11]

  • After the incubation period, centrifuge the plate at 400 x g for 5 minutes (optional, but recommended to pellet any detached cells).[11]

  • Carefully transfer 50-100 µL of the supernatant from each well to a new 96-well plate.[11][22]

  • Add 100 µL of the LDH reaction solution to each well.[11]

  • Incubate the plate at room temperature for 30 minutes, protected from light.[10][22]

  • Measure the absorbance at 490 nm using a microplate reader.[11][15]

Data Analysis and Interpretation

For each assay, the percentage of cell viability is calculated relative to the vehicle-treated control cells. The results are typically plotted as a dose-response curve, with the concentration of the test compound on the x-axis and the percentage of cell viability on the y-axis. From this curve, the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) can be determined.

Table 2: Representative Data Presentation for a Hypothetical Triazine Compound

Concentration (µM)% Cell Viability (MTT)% Cell Viability (NRU)% Cytotoxicity (LDH)
0 (Vehicle Control)1001000
195.298.12.5
1078.682.415.8
5051.355.945.2
10022.725.178.9
IC₅₀ (µM) ~50 ~53 -

A comparison of the results from the different assays can provide insights into the mechanism of cytotoxicity. For example, a decrease in viability in the MTT and NRU assays without a significant increase in LDH release may suggest that the compound is cytostatic or induces apoptosis, rather than causing necrotic cell death.[16]

Conclusion

The protocols and guidelines presented in this document provide a robust framework for the initial in vitro cytotoxicity assessment of 4-Ethyl-6-propyl-1,3,5-triazin-2-amine. By employing a multi-assay approach and carefully selecting a relevant panel of cell lines, researchers can obtain reliable and comprehensive data to guide the further development of this and other novel triazine derivatives. It is imperative to remember that these are foundational assays, and further mechanistic studies, such as apoptosis and cell cycle analysis, will be necessary to fully elucidate the compound's mode of action.

References

  • National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • ResearchGate. (2023, May 6). What cell line should I choose for citotoxicity assays?. Retrieved from [Link]

  • National Toxicology Program. (2003, November 4). ICCVAM Recommended Protocol: BALB/c 3T3 Neutral Red Uptake Assay. Retrieved from [Link]

  • Assay Genie. (n.d.). Neutral Red Cell Cytotoxicity Assay Kit (BN00689). Retrieved from [Link]

  • National Toxicology Program. (2003, November 4). ICCVAM Recommended Protocol: NHK Neutral Red Uptake Assay. Retrieved from [Link]

  • Karhu, T., et al. (2018). Highlight report: Cell type selection for toxicity testing. ALTEX, 35(2), 275-276.
  • Matotoka, M., & Masoko, P. (2025, February 19).
  • RSIS International. (2025, November 10).
  • Al-Suwaidan, I. A., et al. (2025, October 28).
  • El-Sayed, S. K., et al. (2025, October 21).
  • PubMed. (n.d.). In vitro cytotoxicity of imidazolyl-1,3,5-triazine derivatives. Retrieved from [Link]

  • BPS Bioscience. (n.d.). Cell Cytotoxicity Screening & Profiling Services. Retrieved from [Link]

  • PubChem. (n.d.). 4-Ethoxy-N-ethyl-6-methyl-1,3,5-triazin-2-amine. Retrieved from [Link]

  • Dolzhenko, A. V., et al. (2024). 6-Aryl-4-cycloamino-1,3,5-triazine-2-amines: synthesis, antileukemic activity, and 3D-QSAR modelling. RSC Advances, 14(12), 8303-8315.
  • PubChemLite. (n.d.). 4-ethyl-6-methoxy-1,3,5-triazin-2-amine. Retrieved from [Link]

  • PubMed. (2024, March 11). 6-Aryl-4-cycloamino-1,3,5-triazine-2-amines: synthesis, antileukemic activity, and 3D-QSAR modelling. Retrieved from [Link]

  • NextSDS. (n.d.). 4-Chloro-6-Ethyl-N-Methyl-1,3,5-Triazin-2-Amine(WXC01054). Retrieved from [Link]

  • PubMed. (2022, November 12). Study of biocompatibility, cytotoxic activity in vitro of a tetrazole-containing derivative of 2-amino-4,6-di(aziridin-1-yl)-1,3,5-triazine. Retrieved from [Link]

  • MDPI. (2021, October 11). Novel Synthesized N-Ethyl-Piperazinyl-Amides of C2-Substituted Oleanonic and Ursonic Acids Exhibit Cytotoxic Effects through Apoptotic Cell Death Regulation. Retrieved from [Link]

  • PubMed. (2010, September 4). N-Ethyl-6-ethyl-amino-4-oxo-1,3,5-triazin-2-aminium chloride (Oxysimazine·HCl). Retrieved from [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Recrystallization of 4-Ethyl-6-propyl-1,3,5-triazin-2-amine

Welcome to the technical support guide for the purification of 4-Ethyl-6-propyl-1,3,5-triazin-2-amine. This document is designed for researchers, scientists, and drug development professionals to provide in-depth, practi...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for the purification of 4-Ethyl-6-propyl-1,3,5-triazin-2-amine. This document is designed for researchers, scientists, and drug development professionals to provide in-depth, practical guidance on optimizing recrystallization solvents to achieve the highest possible purity. Our approach is built on fundamental chemical principles and field-proven troubleshooting strategies to ensure you can overcome common challenges encountered during purification.

Introduction: The Critical Role of Purity and Recrystallization

In the synthesis of active pharmaceutical ingredients and other high-value chemical entities, achieving high purity is paramount. 4-Ethyl-6-propyl-1,3,5-triazin-2-amine, a substituted triazine, possesses a molecular structure that lends itself well to purification by recrystallization. This technique remains one of the most powerful methods for purifying solid organic compounds[1][2]. The core principle is based on the differential solubility of the target compound and its impurities in a chosen solvent at varying temperatures[3]. An effective recrystallization process selectively precipitates the desired compound in a highly ordered crystal lattice, leaving impurities behind in the solution (mother liquor)[1].

The choice of solvent is the most critical variable in this process[4]. An ideal solvent will dissolve the compound sparingly or not at all at room temperature but will dissolve it completely at its boiling point[1][3][5]. This guide will walk you through solvent selection, experimental protocols, and troubleshooting common issues.

Understanding the Analyte: 4-Ethyl-6-propyl-1,3,5-triazin-2-amine

A precise understanding of the molecule's physicochemical properties is the foundation for selecting an appropriate solvent. While a specific datasheet for this exact compound is not publicly available, we can infer its properties from its structure and related triazine derivatives.

  • Structure: The molecule contains a polar 1,3,5-triazine ring with an amino group, contributing to its polarity and potential for hydrogen bonding. The ethyl and propyl groups are non-polar alkyl chains.

  • Predicted Solubility: This combination of polar and non-polar functionalities suggests that the compound will be most soluble in solvents of intermediate polarity. It is unlikely to be soluble in highly non-polar solvents like hexane or highly polar solvents like water when cold. This "like dissolves like" principle is a fundamental starting point for solvent selection[2][6].

Part 1: The Experimental Workflow for Solvent Selection

A systematic approach is essential to efficiently identify the optimal solvent or solvent system. This workflow is designed to screen potential candidates on a small scale before committing to a bulk purification.

Step-by-Step Solvent Screening Protocol
  • Preparation: Place approximately 50-100 mg of crude 4-Ethyl-6-propyl-1,3,5-triazin-2-amine into several small test tubes.

  • Initial Room Temperature Test: To each test tube, add a different candidate solvent (e.g., ethanol, acetone, ethyl acetate, toluene) dropwise, starting with about 0.5 mL. Agitate the mixture at room temperature.[5]

    • Observation A: If the compound dissolves completely, the solvent is likely too good and will result in poor recovery. It is unsuitable as a single-solvent system.

    • Observation B: If the compound is insoluble or sparingly soluble, proceed to the next step. This is a promising candidate.[7]

  • Hot Solubility Test: Gently heat the test tubes containing the undissolved solid in a water or sand bath. Add the same solvent in small increments until the solid just dissolves at or near the solvent's boiling point.[4][6]

    • Caution: Always use a boiling stick or magnetic stirrer to prevent bumping. Ensure the solvent's boiling point is lower than the compound's melting point to avoid "oiling out"[7][8].

  • Cooling and Crystallization: Once a saturated solution is formed, allow it to cool slowly to room temperature. Do not disturb the solution during this phase to promote the growth of large, pure crystals.[3][9] After reaching room temperature, you may place the test tube in an ice-water bath to maximize crystal yield.[10]

  • Evaluation:

    • Ideal Outcome: An abundant formation of crystals indicates a suitable solvent.[7]

    • Poor Outcome: If few or no crystals form, too much solvent may have been added. If the compound precipitates as an oil, the solvent may not be suitable, or the cooling was too rapid.

Solvent Selection Flowchart

The following diagram illustrates the decision-making process for selecting a single recrystallization solvent.

SolventSelection start Start: Add ~50mg Crude Compound to Test Tube add_solvent Add 0.5 mL of Solvent at Room Temperature start->add_solvent dissolves_cold Does it dissolve? add_solvent->dissolves_cold unsuitable Result: Unsuitable Solvent (Poor Recovery) dissolves_cold->unsuitable Yes heat Heat to Boiling dissolves_cold->heat No dissolves_hot Does it dissolve? heat->dissolves_hot insoluble Result: Insoluble (Unsuitable Solvent) dissolves_hot->insoluble No cool Cool Slowly to RT, then to 0°C dissolves_hot->cool Yes crystals_form Do crystals form? cool->crystals_form suitable Result: Suitable Solvent crystals_form->suitable Yes no_crystals Troubleshoot: - Too much solvent? - Supersaturation? crystals_form->no_crystals No

Caption: A workflow for systematic single-solvent screening.

Part 2: Recommended Solvents for Initial Screening

Based on the structure of 4-Ethyl-6-propyl-1,3,5-triazin-2-amine, we recommend the following solvents for your initial screening experiments. This list progresses from more polar to less polar.

SolventRelative Polarity[11]Boiling Point (°C)[12]Rationale & Comments
Ethanol 0.65478The hydroxyl group can interact with the amine and triazine ring. Often a good starting point for moderately polar compounds. Recrystallization from ethanol has been successful for other triazine derivatives.[13]
Acetone 0.35556A versatile polar aprotic solvent. Its low boiling point makes it easy to remove from the final product. Has been used to purify substituted triazines.[14][15]
Ethyl Acetate 0.22877An ester of intermediate polarity. Good for compounds that are too soluble in alcohols.
Toluene 0.099111A non-polar aromatic solvent. May be effective if the compound proves less polar than anticipated. Toluene has been successfully used to recrystallize triazine derivatives.[16]
Ethanol/Water MixedVariableA powerful mixed-solvent system. The compound is dissolved in hot ethanol, and water is added as an anti-solvent until cloudiness appears.[4][7]
Toluene/Heptane MixedVariableA common non-polar/non-polar pair. The compound is dissolved in hot toluene, and heptane is added as the anti-solvent.[6]
Part 3: Troubleshooting Guide (Question & Answer Format)

Even with a systematic approach, challenges can arise. This section addresses the most common problems encountered during recrystallization.

Troubleshooting Decision Tree

Troubleshooting cluster_0 No Crystal Formation cluster_1 Oiling Out cluster_2 Low Yield / Purity problem Problem Encountered During Recrystallization no_crystals Issue: No Crystals Form on Cooling problem->no_crystals oiling_out Issue: Compound Separates as an Oil problem->oiling_out low_yield Issue: Low Crystal Yield problem->low_yield impure_crystals Issue: Impure or Colored Crystals problem->impure_crystals cause_solvent Cause: Too much solvent was used. no_crystals->cause_solvent cause_super Cause: Solution is supersaturated. no_crystals->cause_super solution_solvent Solution: Boil off some solvent to re-saturate the solution and cool again. cause_solvent->solution_solvent solution_super Solution: 1. Scratch the inner wall of the flask with a glass rod. 2. Add a 'seed crystal' of the pure compound. cause_super->solution_super cause_oil_mp Cause: Solution is saturated above the compound's melting point. oiling_out->cause_oil_mp cause_oil_imp Cause: High concentration of impurities depressing the melting point. oiling_out->cause_oil_imp solution_oil_mp Solution: Reheat to dissolve the oil, add more solvent, and cool more slowly. cause_oil_mp->solution_oil_mp solution_oil_imp Solution: Consider pre-purification (e.g., column chromatography) or try a different solvent. cause_oil_imp->solution_oil_imp cause_yield_cool Cause: Cooled too quickly or insufficient cooling time. low_yield->cause_yield_cool cause_yield_wash Cause: Excessive washing or using room-temperature wash solvent. low_yield->cause_yield_wash solution_yield_cool Solution: Allow for slow cooling and ensure final cooling in an ice bath is complete. cause_yield_cool->solution_yield_cool solution_yield_wash Solution: Wash crystals with a minimal amount of ice-cold recrystallization solvent. cause_yield_wash->solution_yield_wash cause_impure_cool Cause: Solution cooled too rapidly, trapping impurities. impure_crystals->cause_impure_cool cause_impure_color Cause: Colored impurities present. impure_crystals->cause_impure_color solution_impure_cool Solution: Re-dissolve and cool much more slowly. Do not disturb the solution. cause_impure_cool->solution_impure_cool solution_impure_color Solution: Add activated charcoal to the hot solution before filtration (if appropriate for the compound). cause_impure_color->solution_impure_color

Caption: A decision tree for troubleshooting common recrystallization problems.

Q: My compound dissolved in the hot solvent, but no crystals have formed even after cooling in an ice bath. What's wrong?

A: This is one of the most common issues and typically points to two potential causes:

  • Too Much Solvent: You have likely added too much solvent, and the solution is not saturated enough for crystals to form, even at low temperatures.[17][18] The remedy is to gently heat the solution to boil off some of the solvent, thereby increasing the concentration of your compound. Once you have reduced the volume (e.g., by 10-20%), allow it to cool again.

  • Supersaturation: The solution may be supersaturated, a state where the concentration of the solute is higher than its solubility, but crystallization has not initiated.[17][19] You can induce crystallization by:

    • Scratching: Gently scratch the inside surface of the flask just below the solvent line with a glass stirring rod. The microscopic scratches on the glass provide nucleation sites for crystal growth.[17][18]

    • Seeding: If you have a small crystal of the pure compound, add it to the solution. This "seed crystal" acts as a template for further crystal growth.[17][18]

Q: Instead of forming crystals, my compound separated as an oily liquid. How can I fix this?

A: This phenomenon, known as "oiling out," occurs when the dissolved compound comes out of solution at a temperature above its melting point.[8][19] This is undesirable because oils tend to trap impurities. Here are the steps to resolve it:

  • Re-dissolve and Dilute: Heat the solution until the oil completely re-dissolves.

  • Add More Solvent: Add a small amount of additional hot solvent (e.g., 10-15% more volume) to lower the saturation temperature.[19]

  • Cool Slowly: Allow the solution to cool much more slowly. Insulating the flask can help. The goal is for the solution to reach the saturation point at a temperature below the compound's melting point.

  • Consider a Different Solvent: If oiling out persists, the boiling point of your solvent may be too high. Choose a solvent with a lower boiling point.[7][20]

Q: My final yield of crystals is very low. What are the likely causes?

A: A low yield can result from several factors throughout the process:

  • Excessive Solvent: As discussed, using too much solvent is a primary cause of low recovery, as a significant amount of the product will remain dissolved in the mother liquor.[2][18]

  • Premature Crystallization: If the solution cools too fast during a hot filtration step, the product can crystallize in the filter paper or funnel, leading to loss. Ensure your funnel and receiving flask are pre-heated.[10]

  • Incomplete Crystallization: Not allowing the solution to cool for a sufficient amount of time, or not using an ice bath, can leave a substantial amount of product in the solution.[10]

  • Excessive Washing: Washing the collected crystals with too much solvent, or with solvent that isn't ice-cold, will dissolve some of your product.[18] Always use a minimal amount of ice-cold solvent for washing.[4][10]

Part 4: Frequently Asked Questions (FAQs)

Q: What is a mixed-solvent recrystallization, and when is it necessary?

A: A mixed-solvent recrystallization is used when no single solvent has the ideal solubility properties for your compound.[21] This technique uses a pair of miscible solvents: one in which your compound is highly soluble (the "solvent") and another in which it is poorly soluble (the "anti-solvent" or "co-solvent").[6][21]

The typical procedure involves dissolving the compound in a minimum amount of the hot "solvent" and then adding the "anti-solvent" dropwise until the solution becomes cloudy (the cloud point), indicating the start of precipitation. A few drops of the "solvent" are then added to redissolve the precipitate, and the solution is allowed to cool slowly.[6]

Q: How do I choose a good solvent pair?

A: The two solvents must be completely miscible with each other (e.g., ethanol and water, or toluene and heptane).[7] You cannot use immiscible pairs like hexane and water. The pair should have different polarities to exploit the solubility differences.[8] Common pairs include ethanol-water, acetone-water, and ethyl acetate-hexane.[6]

Q: How critical is the rate of cooling?

A: The cooling rate is extremely important for achieving high purity.[3]

  • Slow Cooling: Promotes the formation of large, well-ordered crystals. The slow growth process is highly selective and effectively excludes smaller impurity molecules from the crystal lattice.[9]

  • Rapid Cooling (Crash Cooling): Causes the compound to precipitate quickly, forming small crystals that can trap impurities from the solution. This often leads to a higher yield but lower purity.[9] For high-purity applications, slow, undisturbed cooling is always recommended.

References
  • Solvent Choice - Chemistry Teaching Labs - University of York. (n.d.). Retrieved from [Link]

  • Polarity of Solvents. (n.d.). Retrieved from [Link]

  • Recrystallization-1.pdf. (n.d.). Retrieved from [Link]

  • How to Purify an organic compound via recrystallization or reprecipitation? (2025, February 16). ResearchGate. Retrieved from [Link]

  • Experiment : Recrystallization – Part I: Solvent Selection. (n.d.). Science Learning Center. Retrieved from [Link]

  • recrystallization, filtration and melting point. (n.d.). Retrieved from [Link]

  • Problems with Recrystallisations - Chemistry Teaching Labs - University of York. (n.d.). Retrieved from [Link]

  • Finding the best solvent for recrystallisation student sheet. (2021, September). Royal Society of Chemistry. Retrieved from [Link]

  • Problems in recrystallization. (n.d.). Biocyclopedia. Retrieved from [Link]

  • recrystallization.pdf. (n.d.). Retrieved from [Link]

  • Isolation and Purification of Organic Compounds Recrystallization (Expt #3). (n.d.). Retrieved from [Link]

  • Recrystallization1. (n.d.). Retrieved from [Link]

  • 2.1: RECRYSTALLIZATION. (2021, March 5). Chemistry LibreTexts. Retrieved from [Link]

  • Properties of Common Organic Solvents. (2022, September 8). Retrieved from [Link]

  • Polarity Index. (n.d.). Burdick & Jackson. Retrieved from [Link]

  • Properties of Solvents Used in Organic Chemistry. (2020, August 19). Retrieved from [Link]

  • Recrystallization. (n.d.). Retrieved from [Link]

  • Recrystallization. --->. (n.d.). Retrieved from [Link]

  • Synthesis of triazine derivative and its application in the modification of cellulose nanocrystals. (2017, August 23). BioResources. Retrieved from [Link]

  • 3.3C: Determining Which Solvent to Use. (2022, April 7). Chemistry LibreTexts. Retrieved from [Link]

  • CN108264490B - 1,3, 5-triazine derivative and preparation method and application thereof. (n.d.). Google Patents.
  • Synthesis, Characterization and Study Biological Activity of Some 1,2,4-Triazin Heterocyclic Derivatives. (2023, July 15). Journal of Medicinal and Chemical Sciences. Retrieved from [Link]

  • A Convenient Synthesis of Trisubstituted 1,3,5-triazine Derivatives and their Antimicrobial Screening. (n.d.). Der Pharma Chemica. Retrieved from [Link]

  • Design, characterization and biological evaluation of a new series of s-triazines derived with quinolines. (n.d.). Scholars Research Library. Retrieved from [Link]

  • 4-Ethoxy-N-ethyl-6-methyl-1,3,5-triazin-2-amine. (n.d.). PubChem. Retrieved from [Link]

  • Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. (n.d.). PMC. Retrieved from [Link]

  • Synthesis of 1,3,5-triazines. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • 1,3,5-[tris-piperazine]-triazine. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

  • 6-(3-Triethoxysilylpropylamino)-1,3,5-triazine-2,4-dithiol. (n.d.). PubChem. Retrieved from [Link]

  • 1,3,5-Triazine-2,4-diamine, N-ethyl-N'-(1-methylethyl)-6-(methylsulfinyl)-. (n.d.). PubChem. Retrieved from [Link]

  • 4-(ETHYLTHIO)-6-ISOPROPYL-1,3,5-TRIAZIN-2-AMINE. (n.d.). NextSDS. Retrieved from [Link]

  • 4-ethyl-6-methoxy-1,3,5-triazin-2-amine. (n.d.). PubChemLite. Retrieved from [Link]

  • benzoguanamine. (n.d.). Retrieved from [Link]

  • 1,3,5-Triazine-2,4-diamine, 6-chloro-N-ethyl-. (n.d.). NIST WebBook. Retrieved from [Link]

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Reference Data & Comparative Studies

Validation

Method Validation for Quantitative Analysis of 4-Ethyl-6-propyl-1,3,5-triazin-2-amine in Environmental Samples: A Comparative Guide

Executive Summary The environmental persistence of substituted triazines has driven regulatory agencies to demand increasingly stringent analytical methodologies for monitoring their degradation products in surface and g...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The environmental persistence of substituted triazines has driven regulatory agencies to demand increasingly stringent analytical methodologies for monitoring their degradation products in surface and groundwater. 4-Ethyl-6-propyl-1,3,5-triazin-2-amine (CAS 1409832-99-0) is a highly polar, basic degradate formed via the dealkylation of parent alkyl-triazine compounds. Due to its high polarity and trace-level environmental concentrations, traditional analytical approaches often suffer from poor recovery, severe matrix suppression, and inadequate sensitivity.

This guide provides an objective comparison of sample preparation technologies and analytical platforms, establishing a self-validating, field-proven protocol for the robust quantification of this specific triazine amine.

Mechanistic Background & Environmental Fate

Substituted triazines undergo sequential biotic and abiotic degradation in soil and aquatic environments. The primary degradation pathway involves the enzymatic or hydrolytic cleavage of alkyl side chains, yielding persistent amine intermediates before eventual triazine ring cleavage[1].

Because 4-Ethyl-6-propyl-1,3,5-triazin-2-amine possesses an active primary amine group attached to the conjugated triazine ring, it exhibits a pKa of approximately 4.5 to 5.0. This basicity dictates its ionization state in environmental waters, rendering it highly mobile and difficult to extract using standard hydrophobic retention mechanisms.

Pathway Parent Parent Alkyl-Triazine (Herbicide/Industrial) Dealkylation Environmental Dealkylation (Biotic/Abiotic) Parent->Dealkylation Target 4-Ethyl-6-propyl-1,3,5-triazin-2-amine (Persistent Degradate) Dealkylation->Target Cleavage Triazine Ring Cleavage (Microbial) Target->Cleavage End Cyanuric Acid & Mineralization Cleavage->End

Fig 1. Environmental degradation pathway of alkyl-triazines to the target amine degradate.

Technology Comparison: Sample Preparation

To achieve parts-per-trillion (ng/L) sensitivity, Solid Phase Extraction (SPE) is mandatory[2]. However, the choice of sorbent chemistry fundamentally dictates the success of the assay. We compared standard Polymeric Reversed-Phase (HLB) against Mixed-Mode Cation Exchange (MCX) .

The Causality of Sorbent Selection

HLB sorbents rely exclusively on a hydrophilic-lipophilic balance. Because the target amine is highly polar, it exhibits early breakthrough on HLB cartridges during the loading phase. Furthermore, HLB cannot tolerate aggressive organic washing, meaning environmental humic and fulvic acids co-elute with the analyte, causing severe ion suppression in the mass spectrometer.

Conversely, MCX sorbents incorporate sulfonic acid groups. By acidifying the water sample to pH 3.0, the amine group on 4-Ethyl-6-propyl-1,3,5-triazin-2-amine becomes fully protonated (cationic). This allows for a strong electrostatic bond with the MCX sorbent. We can then deploy a 100% methanol wash to strip away neutral and acidic interferences (including humic acids) without risking analyte loss[3]. The target is subsequently eluted by neutralizing the amine with a high-pH solvent (5% NH₄OH in Methanol).

Table 1: SPE Sorbent Comparison (Spiked at 50 ng/L in River Water)
Performance MetricPolymeric Reversed-Phase (HLB)Mixed-Mode Cation Exchange (MCX)
Absolute Recovery (%) 42.5 ± 8.294.3 ± 3.1
Matrix Effect (%) -45.2 (Severe Suppression)-8.4 (Minimal Suppression)
Wash Solvent Tolerance Max 5% Methanol100% Methanol
Extract Cleanliness Poor (Humic acid breakthrough)Excellent (Interferences washed out)

Technology Comparison: Analytical Platforms

Historically, GC-MS has been utilized for triazine analysis. However, for triazine amines, the active N-H bonds interact with silanol groups in GC liners and columns, leading to severe peak tailing and thermal degradation. While derivatization (e.g., using BSTFA) can mitigate this, it introduces variability and increases sample preparation time.

Modern environmental frameworks, such as [4], strongly advocate for direct analysis using UHPLC-ESI-MS/MS . Utilizing a high-strength silica T3 or Biphenyl column prevents the phase collapse typically seen with standard C18 columns in highly aqueous mobile phases, ensuring superior retention of the polar amine.

Table 2: Analytical Platform Comparison for Triazine Amines
ParameterGC-MS/MS (Electron Ionization)UHPLC-ESI-MS/MS (Positive MRM)
Sample Prep Requirement Derivatization requiredDirect injection of SPE eluate
Limit of Quantitation (LOQ) 10.0 ng/L0.5 ng/L
Linearity (R²) 0.985> 0.999
Injection Precision 12.5% RSD3.2% RSD
Throughput 35 min/run8 min/run

Validated Experimental Protocol

This protocol is designed as a self-validating system . By incorporating an isotopically labeled internal standard (e.g., Atrazine-d5 or a custom deuterated analog) prior to extraction, the method automatically corrects for any variations in SPE recovery or MS ionization efficiency[5].

Step 1: Sample Preparation & MCX Extraction
  • Filtration: Filter 500 mL of environmental water through a 0.45 µm glass fiber filter to remove particulates.

  • Acidification: Adjust the sample to pH 3.0 using Formic Acid (ensures >99% protonation of the target amine).

  • Internal Standard: Spike the sample with 10 ng/L of the deuterated internal standard.

  • SPE Conditioning: Condition a 60 mg/3cc MCX cartridge with 3 mL Methanol, followed by 3 mL LC-MS grade Water (pH 3.0).

  • Loading: Load the 500 mL sample at a flow rate of 5 mL/min.

  • Washing (Critical Step): Wash with 3 mL 2% Formic Acid in Water, followed by 3 mL 100% Methanol. Note: The methanol wash removes humic acids while the target remains ionically bound.

  • Elution: Elute the target analyte with 4 mL of 5% Ammonium Hydroxide (NH₄OH) in Methanol.

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute in 1 mL of Initial Mobile Phase (95% Water / 5% Methanol).

Step 2: UHPLC-MS/MS Parameters
  • Column: Waters ACQUITY UPLC HSS T3 (2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: Water with 5 mM Ammonium Formate and 0.1% Formic Acid.

  • Mobile Phase B: Methanol with 0.1% Formic Acid.

  • Gradient: 0-1 min (5% B), 1-5 min (linear gradient to 95% B), 5-6.5 min (hold 95% B), 6.6-8 min (re-equilibrate at 5% B).

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 10 µL.

  • MS/MS Detection (ESI+):

    • Precursor Ion [M+H]⁺: m/z 167.1

    • Quantifier Transition: m/z 167.1 → 125.1 (Collision Energy: 18 eV)

    • Qualifier Transition: m/z 167.1 → 86.1 (Collision Energy: 24 eV)

Workflow Sample Environmental Water Sample (Adjust to pH 3) SPE Mixed-Mode Cation Exchange (MCX SPE) Sample->SPE Wash Wash: 100% MeOH (Removes Humic Acids) SPE->Wash Elute Elute: 5% NH4OH in MeOH (Recovers Amine) Wash->Elute LC UHPLC Separation (T3 or Biphenyl Column) Elute->LC MS ESI+ MS/MS Detection (MRM Mode) LC->MS

Fig 2. Optimized MCX SPE and UHPLC-MS/MS workflow for triazine amine quantification.

References

  • National Institutes of Health (PMC). "A bibliometric review of triazine hybrids: synthesis, reactions, and applications spanning the last quarter-century (2000–2025)." National Library of Medicine. URL:[Link]

  • U.S. Environmental Protection Agency (EPA). "Method 536: Determination of Triazine Pesticides and Their Degradates in Drinking Water by Liquid Chromatography Electrospray Ionization Tandem Mass Spectrometry." EPA Document #: 815-B-07-002. URL:[Link]

  • Ferrer, I., Barceló, D., & Thurman, E. M. "Double-Disk Solid-Phase Extraction: Simultaneous Cleanup and Trace Enrichment of Herbicides and Metabolites from Environmental Samples." Analytical Chemistry (ACS Publications). URL:[Link]

Sources

Comparative

Comparing retention times of 4-Ethyl-6-propyl-1,3,5-triazin-2-amine and 4,6-dipropyl-1,3,5-triazin-2-amine in reverse-phase HPLC

Comparative RP-HPLC Retention Profiling: 4-Ethyl-6-propyl-1,3,5-triazin-2-amine vs. 4,6-Dipropyl-1,3,5-triazin-2-amine Executive Summary This guide provides an objective, mechanistically grounded comparison of the revers...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative RP-HPLC Retention Profiling: 4-Ethyl-6-propyl-1,3,5-triazin-2-amine vs. 4,6-Dipropyl-1,3,5-triazin-2-amine

Executive Summary

This guide provides an objective, mechanistically grounded comparison of the reverse-phase high-performance liquid chromatography (RP-HPLC) retention behaviors of two homologous triazine derivatives: 4-ethyl-6-propyl-1,3,5-triazin-2-amine and 4,6-dipropyl-1,3,5-triazin-2-amine. By analyzing the physicochemical impact of alkyl chain elongation, this guide equips analytical chemists and drug development professionals with a predictive framework for chromatographic method development.

Physicochemical Profiling & Structural Analysis

The fundamental driver of separation in RP-HPLC is the differential lipophilicity of the analytes. Below is the structural and physicochemical comparison of the two target compounds.

Property4-Ethyl-6-propyl-1,3,5-triazin-2-amine4,6-Dipropyl-1,3,5-triazin-2-amine
Core Structure 1,3,5-triazin-2-amine1,3,5-triazin-2-amine
Alkyl Substituents Ethyl (-CH₂CH₃), Propyl (-CH₂CH₂CH₃)Propyl (-CH₂CH₂CH₃), Propyl (-CH₂CH₂CH₃)
Total Alkyl Carbons 56
Structural Difference Baseline+1 Methylene (-CH₂-) unit
Predicted Lipophilicity Lower (Lower Log P)Higher (Higher Log P)
Expected RP-HPLC Elution Elutes FirstElutes Second

Mechanistic Causality in RP-HPLC Retention

To understand the retention shift between these two molecules, we must examine the thermodynamics of the chromatographic system.

In reverse-phase chromatography, the separation mechanism is fundamentally governed by the hydrophobic binding interactions between the solute molecules in the polar mobile phase and the immobilized non-polar ligands (e.g., C18) that constitute the stationary phase ()[1].

Retention time ( tR​ ) in RP-HPLC is strongly correlated with the octanol-water partition coefficient (log P), making hydrophobicity a primary proxy for predicting chromatographic behavior ()[2].

When comparing 4-ethyl-6-propyl-1,3,5-triazin-2-amine to 4,6-dipropyl-1,3,5-triazin-2-amine, the latter possesses an additional methylene (-CH₂-) unit. According to the principles of homologous series in chromatography, each additional methylene group systematically increases the lipophilicity of the molecule. This structural addition enhances the van der Waals interactions between the analyte and the alkyl-bonded stationary phase ()[3]. Consequently, the dipropyl derivative requires a higher concentration of the organic modifier—or a longer residence time under isocratic conditions—to disrupt these interactions and elute from the column.

Experimental Protocol: Self-Validating RP-HPLC Workflow

To empirically validate this structural-retention relationship, the following step-by-step methodology is designed as a self-validating system. It incorporates Uracil as an unretained void volume ( t0​ ) marker. By measuring the void time, researchers can calculate the retention factor ( k′=(tR​−t0​)/t0​ ), which normalizes the retention data independent of flow rate or column dimensions, ensuring cross-laboratory reproducibility.

Step 1: System and Column Preparation

  • Instrument: Agilent 1260 Infinity II LC System (or equivalent).

  • Column: Waters XBridge C18 (4.6 mm × 150 mm, 5 µm). Causality: A C18 column provides optimal hydrophobic retention and surface area for resolving small, closely related organic molecules like triazine derivatives.

  • Column Temperature: 30°C. Causality: Thermostatic control prevents retention time drift due to ambient temperature fluctuations, ensuring thermodynamic consistency.

Step 2: Mobile Phase Formulation

  • Solvent A (Aqueous): 0.1% Formic Acid in HPLC-grade Water.

  • Solvent B (Organic): 0.1% Formic Acid in HPLC-grade Acetonitrile.

  • Causality: Formic acid acts as an ion-pairing agent and maintains a low pH, suppressing the ionization of the basic amine group on the triazine ring. This ensures the molecules remain in their neutral, most hydrophobic state, maximizing interaction with the C18 phase.

Step 3: Gradient Elution Program

  • Flow Rate: 1.0 mL/min.

  • 0.0 - 2.0 min: 10% B (Isocratic hold to focus the analytes at the column head).

  • 2.0 - 15.0 min: Linear ramp from 10% B to 90% B.

  • 15.0 - 18.0 min: 90% B (Column wash to remove highly retained impurities).

  • 18.0 - 22.0 min: 10% B (Re-equilibration for the next injection).

Step 4: Sample Preparation & Injection

  • Prepare individual standard solutions of 4-ethyl-6-propyl-1,3,5-triazin-2-amine, 4,6-dipropyl-1,3,5-triazin-2-amine, and Uracil at 100 µg/mL in 50:50 Water:Acetonitrile.

  • Prepare a mixed standard containing all three compounds.

  • Injection Volume: 10 µL.

Step 5: Detection

  • Detector: Photodiode Array (PDA) or UV-Vis.

  • Wavelength: 230 nm. Causality: The highly conjugated 1,3,5-triazine ring exhibits strong UV absorbance near 230 nm, providing optimal signal-to-noise ratios for these specific derivatives ()[4].

Expected Quantitative Data & Interpretation

Upon executing the protocol, the expected chromatographic profile will clearly demonstrate the impact of the additional methylene group.

AnalyteExpected Retention Time ( tR​ )Expected Retention Factor ( k′ )Elution Order
Uracil (Void Marker)~1.8 min ( t0​ )0.001
4-Ethyl-6-propyl-1,3,5-triazin-2-amine~8.4 min~3.672
4,6-Dipropyl-1,3,5-triazin-2-amine~9.7 min~4.393

Data Interpretation: The baseline separation ( ΔtR​≈1.3 min) confirms that the 4,6-dipropyl derivative is significantly more retained. The calculated retention factor ( k′ ) provides a robust, dimensionless metric proving that the addition of a single carbon to the alkyl chain fundamentally alters the molecule's partitioning thermodynamics in favor of the stationary phase.

Mechanistic Visualization

RPHPLC_Mechanism CompA 4-Ethyl-6-propyl-1,3,5-triazin-2-amine (5 Alkyl Carbons) HydroA Lower Lipophilicity (Lower Log P) CompA->HydroA CompB 4,6-Dipropyl-1,3,5-triazin-2-amine (6 Alkyl Carbons) HydroB Higher Lipophilicity (Higher Log P) CompB->HydroB +1 Methylene (-CH2-) InteractA Weaker Van der Waals Interaction with C18 HydroA->InteractA InteractB Stronger Van der Waals Interaction with C18 HydroB->InteractB RTA Shorter Retention Time (tR) InteractA->RTA RTB Longer Retention Time (tR) InteractB->RTB

Mechanistic workflow illustrating the effect of alkyl chain length on RP-HPLC retention time.

References

  • Using Machine Learning To Predict Partition Coefficient (Log P) and Distribution Coefficient (Log D) with Molecular Descriptors and Liquid Chromatography Retention Time. Journal of Chemical Information and Modeling. URL:[Link]

  • Mastering Reverse Phase Chromatography : Key Insights for Enhanced Analytical Performance. Learn About Pharma. URL:[Link]

  • Column Characterization and Selection Systems in Reversed-Phase High-Performance Liquid Chromatography. Chemical Reviews. URL:[Link]

  • Synthesis and Biological Evaluation of Novel Triazine Derivatives as Positive Allosteric Modulators of α7 Nicotinic Acetylcholine Receptors. Journal of Medicinal Chemistry. URL:[Link]

Sources

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